Pimonidazole, (S)-
Description
Historical Development of Nitroimidazole-Based Hypoxia Probes
The journey of nitroimidazoles in biomedical research began with their development as radiosensitizing agents, designed to increase the susceptibility of hypoxic tumor cells to radiation therapy. nih.govnih.gov The discovery of 2-nitroimidazole (B3424786), known as azomycin, was a foundational step that spurred the creation of numerous synthetic analogues. openmedscience.com Early on, compounds like metronidazole (B1676534) and misonidazole (B1676599) were explored for this purpose. nih.gov
The core principle behind their function is their high electron affinity. nih.gov In low-oxygen environments, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction by cellular nitroreductases. nih.gov This process creates reactive intermediates that are highly unstable. In well-oxygenated cells, this reaction is readily reversed by molecular oxygen. However, under hypoxic conditions, the reactive intermediates persist and covalently bind to intracellular macromolecules, particularly proteins containing thiol groups. nih.govnih.gov
This irreversible binding and subsequent accumulation within hypoxic cells is the key to their function as markers. nih.gov Researchers realized that by tagging these compounds, for instance with radioactive isotopes or immunologically recognizable markers, they could detect the regions where the compound was retained, thereby mapping cellular hypoxia. nih.govresearchgate.net Over time, initial challenges such as poor tissue diffusion and neurotoxicity led to the development of more refined and stable nitroimidazole derivatives, enhancing their efficacy as research probes. researchgate.net
Evolution of Pimonidazole (B1677889) as a Research Tool
Pimonidazole emerged as a significant advancement among the 2-nitroimidazole probes. It is specifically designed for the detection of cells with a partial pressure of oxygen (pO₂) below 10 mmHg. nih.gov Its primary application involves administration in vivo, after which it distributes throughout the body's tissues. In hypoxic cells, it undergoes the characteristic reductive activation and forms stable adducts with proteins and peptides. nih.gov
The pivotal innovation that cemented pimonidazole's role as a widespread research tool was the development of a specific mouse monoclonal antibody that recognizes these pimonidazole-protein adducts. nih.gov This allows for the detection of hypoxic cells in tissue sections using standard immunohistochemical (IHC) techniques. plos.orgacs.org The intensity of the staining provides a semi-quantitative measure of the degree of hypoxia. nih.gov Pimonidazole is now considered a "gold standard" for the histological identification of viable hypoxic cells. tandfonline.com
Recent research has focused on the detailed mechanism of its accumulation. Studies using imaging mass spectrometry have revealed that pimonidazole is first reduced to an amino-pimonidazole intermediate. plos.orgnih.gov This intermediate then conjugates with endogenous glutathione (B108866) (GSH), and it is this glutathione conjugate that is primarily detected in the regions identified as hypoxic by immunohistochemistry. plos.orgnih.gov To overcome the limitation of requiring invasive biopsies for analysis, research is ongoing to develop radiolabeled versions of pimonidazole, such as with Fluorine-18, for non-invasive visualization of hypoxia via Positron Emission Tomography (PET) imaging. tandfonline.comresearchgate.netnih.gov
Significance of Hypoxia in Biological Systems and Research Contexts
Hypoxia is a condition of inadequate oxygen supply at the tissue level, which can range from a mild physiological state to a severe pathological driver. thermofisher.comwikipedia.org It is a critical factor in a wide array of biological processes. During embryonic development, for instance, hypoxic conditions are essential for the proper formation of the vascular system. wikipedia.org In stem cell biology, hypoxic niches within the bone marrow help maintain the quiescence and potency of hematopoietic stem cells. thermofisher.comoxford-optronix.com
Conversely, hypoxia is a hallmark of many human diseases, including cancer, stroke, and cardiovascular disease. ontosight.aithermofisher.com In solid tumors, rapid and disorganized growth of cancer cells often outstrips the development of an adequate blood supply, leading to significant hypoxic regions. thermofisher.comsigmaaldrich.com This tumor hypoxia is of profound clinical importance as it is strongly associated with tumor progression, increased angiogenesis, metastasis, and resistance to both chemotherapy and radiotherapy. plos.orgwikipedia.org
The cellular response to hypoxia is primarily orchestrated by a family of transcription factors known as Hypoxia-Inducible Factors (HIFs). wikipedia.orgoxford-optronix.com When oxygen levels are low, HIFs become stable and activate a broad range of genes that help the cell adapt to the oxygen-deprived environment. physoc.org The study of these pathways is crucial for understanding disease mechanisms. Researchers use tools like pimonidazole to identify hypoxic areas and investigate the associated molecular changes, aiming to develop therapies that can target hypoxic cells or overcome hypoxia-induced treatment resistance. physoc.orgaacrjournals.org
Interactive Data Tables
The following tables summarize key research findings related to the use and characteristics of Pimonidazole.
Table 1: Pimonidazole Research Applications Use the search bar to filter applications.
| Research Area | Application of Pimonidazole | Key Finding | Reference |
|---|---|---|---|
| Oncology | Detection of hypoxia in solid tumors (e.g., cervical, head and neck, prostate) | Hypoxia is common in many tumors and correlates with aggressive features and treatment resistance. | nih.govnih.govaacrjournals.org |
| Radiobiology | Assessing radiobiologically relevant hypoxia | Pimonidazole binding levels can predict locoregional tumor control after radiation therapy. | aacrjournals.org |
| Neurological Disorders | Examining the role of hypoxia in conditions like stroke | Used to identify hypoxic regions in models of neurodegenerative diseases. | ontosight.ai |
| Cardiovascular Disease | Investigating hypoxia in cardiac ischemia | Helps to delineate hypoxic tissue in models of myocardial infarction. | ontosight.ai |
| Drug Development | Evaluating the efficacy of hypoxia-activated prodrugs | Confirms that target tumor regions are hypoxic, a prerequisite for drug activation. | nih.gov |
Table 2: Comparative Hypoxia Marker Characteristics Click headers to sort the table.
| Marker | Type | Detection Method | Key Characteristic |
|---|---|---|---|
| Pimonidazole | Exogenous (2-Nitroimidazole) | Immunohistochemistry (IHC) | Binds at pO₂ < 10 mmHg; considered a "gold standard" for histological detection. |
| EF5 | Exogenous (2-Nitroimidazole) | Immunohistochemistry (IHC) | Similar mechanism to pimonidazole; forms adducts in hypoxic cells for fluorescent detection. |
| Carbonic Anhydrase IX (CA9) | Endogenous | Immunohistochemistry (IHC) | Upregulated by HIF-1; may be expressed at higher oxygen levels than required for pimonidazole binding. |
| [¹⁸F]-FMISO | Exogenous (Radiolabeled Nitroimidazole) | Positron Emission Tomography (PET) | Allows non-invasive imaging of hypoxia, but can have slow clearance from tissues. |
| [¹⁸F]-FPIMO | Exogenous (Radiolabeled Pimonidazole) | Positron Emission Tomography (PET) | Under development to combine pimonidazole's properties with non-invasive imaging. |
Structure
3D Structure
Properties
CAS No. |
197861-12-4 |
|---|---|
Molecular Formula |
C11H18N4O3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(2S)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m0/s1 |
InChI Key |
WVWOOAYQYLJEFD-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](CN2C=CN=C2[N+](=O)[O-])O |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Molecular Characteristics and Stereochemical Considerations of Pimonidazole S
Structural Basis for Biological Activity of (S)-Pimonidazole
The biological activity of pimonidazole (B1677889) is intrinsically linked to its 2-nitroimidazole (B3424786) core. plos.org In hypoxic environments, cells with low oxygen tension reductively metabolize the nitro group of the pimonidazole molecule. medchemexpress.complos.orgnih.gov This reduction process is a key step, as it leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules, particularly thiol-containing proteins and peptides like glutathione (B108866). nih.govhypoxyprobe.comnih.govnih.gov
This covalent binding, or formation of adducts, allows for the accumulation of pimonidazole specifically in hypoxic cells. medchemexpress.commedchemexpress.com The extent of this accumulation is directly proportional to the level of hypoxia. nih.gov These pimonidazole-protein adducts can then be detected using specific antibodies, making pimonidazole a valuable tool for identifying and quantifying hypoxic regions in tissues. medchemexpress.comnih.gov
Research using imaging mass spectrometry has further elucidated the accumulation mechanism. These studies have shown that pimonidazole accumulates as a glutathione conjugate of its reduced form (amino-pimonidazole) in the hypoxic areas of tumors. plos.orgnih.gov The localization of this glutathione conjugate within the tumor corresponds with the areas identified as hypoxic through traditional immunohistochemical staining for pimonidazole. plos.orgnih.gov
Stereochemical Influence on Molecular Interactions
While pimonidazole is often used as a racemic mixture, the existence of (S)- and (R)-enantiomers raises questions about the potential influence of stereochemistry on its biological activity and molecular interactions.
A clinical toxicity study that administered the individual (R)- and (S)-enantiomers of pimonidazole to patients found no significant differences in their plasma pharmacokinetics, urinary clearance, or N-oxidation compared to the racemic mixture. researchgate.net This suggests that, at least in terms of these broad pharmacokinetic parameters, the stereochemistry of pimonidazole does not play a major role.
However, in the broader context of drug development, stereochemistry can be a critical factor. For other compounds, different enantiomers can exhibit distinct pharmacological activities. For instance, studies on neplanocin A, an adenosine (B11128) analogue, have shown that the natural (-)-enantiomer is more cytotoxic to cancer cells than its synthetic (+)-enantiomer. mdpi.com This difference in activity is attributed to variations in how the enantiomers interact with key enzymes. mdpi.com Similarly, research on misonidazole (B1676599) derivatives has indicated that the R-enantiomer with a bulky side group displayed higher anti-angiogenic activity. mdpi.com
While specific studies detailing the differential binding of (S)-Pimonidazole versus (R)-Pimonidazole at the molecular level are not extensively available in the provided search results, the principles of stereochemistry suggest that the three-dimensional arrangement of atoms in the (S)-enantiomer could lead to specific interactions with its biological targets. The precise nature and consequences of these stereospecific interactions for (S)-Pimonidazole's function as a hypoxia marker remain an area for more detailed investigation.
Mechanism of Hypoxia Dependent Bioreduction and Adduct Formation
Cellular Prerequisites for Pimonidazole (B1677889) Reduction
The bioreduction of pimonidazole is not a spontaneous process but requires specific intracellular conditions. These prerequisites include the presence and activity of certain enzymes and a metabolically viable state capable of providing the necessary reducing equivalents.
The reduction of the 2-nitroimidazole (B3424786) moiety of pimonidazole is catalyzed by various cellular redox enzymes, which transfer electrons to the nitro group. researchgate.net A number of enzymes have been implicated in this process, including nitroreductases (NTRs), cytochrome P450 reductase, and xanthine (B1682287) oxidase. researchgate.netmdpi.com Research aimed at determining the relative effectiveness of these enzymes has shown that cytochrome P450 reductase is a primary contributor to the reductive activation of 2-nitroimidazoles in certain cell types. nih.gov
Studies using transfected monkey kidney cells to overexpress specific enzymes have provided quantitative insights into their roles. For instance, an 80-fold overexpression of cytochrome P450 reductase led to a 5- to 7-fold increase in the binding rate of a 2-nitroimidazole compound. In contrast, a 1,000-fold overexpression of DT-diaphorase resulted in only a small increase in the binding rate, while the inhibition of xanthine oxidase had no discernible effect. nih.gov These findings suggest that cytochrome P450 reductase is a key enzyme responsible for reducing pimonidazole to intermediates that can form covalent bonds. nih.gov Other enzymes, such as hydrogenase 1 in certain anaerobic organisms, have also been shown to reduce nitroimidazole compounds, utilizing electron carriers like ferredoxin and flavin coenzymes. nih.govoup.com
| Enzyme | Experimental Condition | Observed Effect on Binding Rate | Reference |
|---|---|---|---|
| Cytochrome P450 Reductase | 80-fold overexpression | 5- to 7-fold increase | nih.gov |
| DT-Diaphorase | 1,000-fold overexpression | Small, significant increase | nih.gov |
| Xanthine Oxidase | Inhibition with allopurinol | No effect | nih.gov |
The enzymatic reduction of pimonidazole is fundamentally linked to the metabolic status of the cell, as it requires a continuous supply of reducing equivalents, primarily in the form of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govashpublications.org The oxidative metabolism of pimonidazole, which occurs in normoxic conditions, is dependent on the NADPH redox state. nih.gov While the reductive metabolism is primarily regulated by oxygen tension, it still relies on these cellular reducing agents to proceed. nih.govashpublications.org
Therefore, only metabolically active and viable cells can facilitate the reduction of pimonidazole. tandfonline.com This dependence ensures that pimonidazole adducts form specifically in tissues that are hypoxic but not yet necrotic, as necrotic cells lack the metabolic machinery necessary to reduce the compound.
Sequential Reduction of the Nitro Group
The core of pimonidazole's hypoxia-selective mechanism lies in the multi-step reduction of its nitro group (NO₂). This process generates highly reactive molecules that are ultimately responsible for its retention in the cell.
The bioreduction of pimonidazole is initiated by a one-electron reduction of the nitro group, which forms a nitro radical anion. nih.govashpublications.org This initial step is reversible. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, with the concurrent formation of a superoxide (B77818) radical. nih.gov
Under hypoxic conditions, where oxygen is scarce, the nitro radical anion can undergo further reduction. nih.gov This sequential process leads to the formation of more reactive intermediates, including nitroso-pimonidazole (R-NO) and hydroxylamino-pimonidazole (R-NHOH). plos.org The hydroxylamine (B1172632) intermediate is considered a particularly reactive species that can readily interact with cellular macromolecules. nih.govashpublications.org Further reduction can ultimately lead to the formation of the fully reduced, less reactive amino-pimonidazole (R-NH₂). plos.org
Oxygen tension is the critical determinant in the reductive activation of pimonidazole. nih.gov The process of adduct formation is highly dependent on the partial pressure of oxygen (pO₂), with significant binding occurring only at pO₂ values below 10 mmHg (approximately 1.3% O₂). medchemexpress.comnih.govnih.gov
This oxygen dependence stems from the high reactivity of the initial nitro radical anion with molecular oxygen. nih.gov The reaction between the radical and oxygen is extremely efficient, effectively outcompeting the subsequent reduction steps that lead to adduct formation. nih.gov This "futile cycle" of reduction and re-oxidation prevents the accumulation of pimonidazole in well-oxygenated tissues. nih.gov As oxygen levels decrease, the rate of re-oxidation diminishes, allowing the sequential reduction to proceed and leading to the formation and trapping of the reactive intermediates. nih.govashpublications.org The amount of pimonidazole adducts formed is, therefore, directly proportional to the level of cellular hypoxia. nih.govresearchgate.net
| Oxygen Condition | Partial Pressure (pO₂) | Dominant Reaction Pathway | Result | Reference |
|---|---|---|---|---|
| Normoxia | > 10 mmHg | Re-oxidation of nitro radical anion by O₂ | No significant adduct formation; pimonidazole diffuses out of the cell | nih.govnih.gov |
| Hypoxia | ≤ 10 mmHg | Sequential reduction of nitro group | Formation of reactive intermediates and covalent adducts | medchemexpress.comnih.govnih.gov |
Covalent Macromolecular Adduct Formation
The final step in the mechanism is the covalent binding of the reactive pimonidazole intermediates to cellular macromolecules. medchemexpress.com This irreversible binding effectively traps the marker within the hypoxic cell, allowing for its subsequent detection. nih.gov
The electrophilic intermediates, such as the hydroxylamine derivative, readily react with nucleophilic groups within the cell. researchgate.net The primary targets for this covalent binding are thiol groups (-SH) found in proteins, peptides, and amino acids. medchemexpress.comnih.govnih.govresearchgate.net Cysteine residues in proteins are particularly susceptible to forming adducts with activated pimonidazole. ashpublications.org In addition to proteins, low-molecular-weight thiol-containing molecules, such as glutathione (B108866), can also be targeted, leading to the formation of glutathione conjugates. ashpublications.orgplos.org This binding to a wide range of cellular components ensures stable and detectable retention of the pimonidazole marker specifically within the hypoxic cell population. nih.govresearchgate.net
Specificity for Thiol-Containing Biomolecules
The reactive intermediates generated during the bioreduction of (S)-pimonidazole exhibit a notable specificity for reacting with nucleophilic sites within cells, particularly the sulfhydryl (thiol) groups of cysteine residues. medchemexpress.comresearchgate.netnih.govnih.govresearchgate.net The thiol group is a potent nucleophile, making it a primary target for covalent adduction by the electrophilic pimonidazole derivatives. nih.govresearchgate.net
This specificity is evident in the frequent formation of adducts with glutathione (GSH), a highly abundant tripeptide (γ-L-Glutamyl-L-cysteinylglycine) that plays a central role in cellular antioxidant defense. nih.gov Studies using imaging mass spectrometry have identified glutathione conjugates of reduced pimonidazole accumulating specifically in hypoxic tumor regions. nih.gov The formation of these adducts suggests that the reactive pimonidazole intermediates are effectively "trapped" by glutathione, a key thiol-containing biomolecule. nih.gov This reaction not only highlights the compound's affinity for thiols but also underscores the role of the cellular redox environment in its mechanism of action.
Binding to Proteins, Peptides, and Amino Acids
The covalent binding of activated (S)-pimonidazole is not limited to small molecules like glutathione but extends to a wide range of biomolecules, including proteins, peptides, and free amino acids that contain accessible nucleophilic residues. medchemexpress.comresearchgate.net The primary targets are thiol groups on cysteine residues within the polypeptide chains of proteins and peptides. hypoxyprobe.comnih.gov
Research has demonstrated the formation of stable adducts with numerous cellular proteins. nih.gov While the complete profile of protein targets for pimonidazole is extensive, studies on analogous nitroimidazole compounds have identified specific targets, including critical enzymes involved in cellular metabolism and stress response, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase P (GSTP1). nih.gov The formation of these adducts effectively tags proteins within the hypoxic microenvironment.
The binding process involves the nucleophilic attack by a residue, predominantly cysteine, on the electrophilic, reduced pimonidazole intermediate, resulting in a stable covalent bond. researchgate.netnih.gov This adduction occurs with various biomolecules, as summarized below.
| Biomolecule Class | Specific Example(s) | Key Reactive Site |
| Proteins | Cellular enzymes (e.g., GAPDH, GSTP1) | Cysteine (thiol group) |
| Peptides | Glutathione (GSH) | Cysteine (thiol group) |
| Amino Acids | Cysteine | Thiol group |
Pimonidazole Metabolism and Metabolite Characterization in Research Models
Identification of Reductive Metabolites
The metabolism of pimonidazole (B1677889) is initiated by the reduction of its 2-nitro group, a process that generates several key metabolites. plos.orgnih.gov This reductive activation is a hallmark of its function as a hypoxia marker. amolf.nl Research using techniques like imaging mass spectrometry (IMS) in mouse tumor models has been instrumental in identifying these metabolites. plos.orgnih.gov
Amino-pimonidazole is the final product of the six-electron reduction of the pimonidazole nitro group. amolf.nl It is consistently detected in tissues exposed to pimonidazole under hypoxic conditions. nih.gov In studies using mass spectrometry, amino-pimonidazole is identified by its specific mass-to-charge ratio (m/z) of 225.171. nih.govresearchgate.netplos.org However, imaging studies have revealed that the distribution of amino-pimonidazole within tumor tissues does not always correspond directly to the hypoxic areas identified by standard pimonidazole immunohistochemistry. plos.orgnih.gov This suggests that while amino-pimonidazole is a definitive metabolite, it may not be the primary species responsible for the localized signal seen in immunohistochemical staining. nih.gov
The reduction of pimonidazole to amino-pimonidazole proceeds through several intermediate steps. Two key expected intermediates are nitroso-pimonidazole and hydroxylamino-pimonidazole. nih.govcore.ac.uk These molecules represent the two-electron and four-electron reduction products, respectively. amolf.nl
Nitroso-pimonidazole is formed as an early intermediate in the reductive pathway. core.ac.uk
Hydroxylamino-pimonidazole is considered the main reactive species that enables the binding to thiol-containing molecules. amolf.nl
Using high-resolution mass spectrometry, these intermediates have been detected in tumor tissues from pimonidazole-treated mouse models. nih.govresearchgate.net Like amino-pimonidazole, their distribution within the tumor has been observed to be nonspecific and does not consistently align with the hypoxic regions identified by immunohistochemistry. nih.gov
Table 1: Reductive Metabolites of Pimonidazole Identified in Research Models
| Metabolite | Precursor | Reduction Stage | Observed m/z | Reference |
| Nitroso-Pimonidazole | Pimonidazole | 2-electron reduction intermediate | 239.150 | nih.govplos.org |
| Hydroxylamino-Pimonidazole | Pimonidazole | 4-electron reduction intermediate | 241.166 | nih.govplos.org |
| Amino-Pimonidazole | Pimonidazole | 6-electron reduction product | 225.171 | nih.govplos.org |
Glutathione (B108866) Conjugation Pathways
Beyond simple reduction, a critical metabolic pathway for pimonidazole in hypoxic environments involves conjugation with endogenous molecules, most notably glutathione (GSH). nih.govplos.orgnih.gov
Research has identified a low-molecular-weight metabolite of pimonidazole that is crucial to its localized accumulation: the glutathione conjugate of reduced pimonidazole. plos.orgnih.gov Specifically, this metabolite has been identified as the glutathione conjugate of amino-pimonidazole. plos.orgnih.gov This conjugate is formed when the reduced form of pimonidazole reacts with glutathione, a tripeptide abundant in mammalian cells. plos.org
Using liquid chromatography-mass spectrometry (LC-MS) and imaging mass spectrometry (IMS), studies have demonstrated that the intratumor localization of the glutathione conjugate of amino-pimonidazole is highly consistent with the areas positively stained in pimonidazole immunohistochemistry. nih.govplos.orgnih.gov This finding suggests that the formation and trapping of this glutathione conjugate, rather than the unbound reductive metabolites, is a key mechanism behind the accumulation and detection of pimonidazole in hypoxic regions. plos.orgnih.gov
The formation of the pimonidazole-glutathione conjugate directly impacts the cell's glutathione balance. plos.org Imaging mass spectrometry studies have revealed a complementary or inverse localization pattern between the glutathione conjugate of amino-pimonidazole and reduced glutathione (GSH) within tumor tissues. plos.orgnih.gov In the intratumoral areas where the glutathione conjugate accumulates over time, the signal for GSH is correspondingly attenuated or depleted. plos.orgresearchgate.net
This observation strongly implies that the formation of the conjugate occurs directly within the tumor tissue, consuming the local pool of GSH. plos.orgnih.gov This depletion of intracellular GSH is a known consequence of exposure to 2-nitroimidazole-based agents. plos.org Therefore, the heterogeneous distribution of GSH within a tumor can be directly linked to the metabolic processing and conjugation of pimonidazole in hypoxic zones. plos.orgresearchgate.net
Advanced Methodologies for Pimonidazole Based Hypoxia Detection and Quantification
Immunohistochemical and Immunofluorescent Techniques
Immunohistochemistry (IHC) and immunofluorescence (IF) are the cornerstones of pimonidazole-based hypoxia detection, allowing for the visualization of hypoxic cells within the context of tissue architecture. hypoxyprobe.commaokangbio.com These techniques rely on the specific binding of antibodies to pimonidazole (B1677889) adducts that have formed in hypoxic cells.
Antibody Specificity and Validation Protocols
The accuracy of pimonidazole detection is fundamentally dependent on the specificity of the primary antibody used. Validation protocols are therefore critical to ensure that the antibody exclusively recognizes pimonidazole adducts and does not cross-react with other cellular components.
Key Validation Strategies:
Positive and Negative Controls: A fundamental validation step involves using tissues with known hypoxic and normoxic conditions. For instance, immunocytochemical staining of LNCaP prostate cancer cells cultured under hypoxic conditions shows clear positivity for pimonidazole, while cells under normoxic conditions remain negative. researchgate.net This confirms the antibody's specificity for hypoxia-induced adducts.
Comparison with Known Hypoxia-Related Markers: The spatial distribution of pimonidazole staining is often compared with that of endogenous hypoxia markers like HIF-1α, GLUT1, and CAIX. researchgate.netresearchgate.net A strong correlation in the staining patterns of these markers and pimonidazole provides further evidence of antibody specificity. For example, a good correlation was observed between pimonidazole binding and CA9 expression in sequential sections of cervical carcinoma biopsies. researchgate.net
Blocking Peptides: Incubation of the antibody with a blocking peptide that mimics the pimonidazole adduct epitope should abolish the staining signal, confirming the antibody's specific binding. cellsignal.com
Knockout/Knockdown Models: While not directly applicable to a chemical adduct, the principle of using negative controls is paramount. The absence of staining in tissues from animals not administered pimonidazole serves as a crucial negative control. nih.gov
Antibody Titration: Determining the optimal antibody concentration is essential to maximize the signal-to-noise ratio and prevent non-specific binding that can occur at high concentrations. cellsignal.com
A study on renal tissue highlighted the importance of antibody selection, demonstrating that a rabbit-derived polyclonal anti-pimonidazole antibody largely avoided the false-positive staining observed with a mouse-derived monoclonal antibody under certain conditions. nih.gov
Application in Fixed Tissue Sections (e.g., Paraffin-Embedded, Frozen)
Pimonidazole detection methods are versatile and can be applied to various types of fixed tissue preparations, each with its own set of advantages and considerations.
Paraffin-Embedded Sections: Formalin-fixed, paraffin-embedded (FFPE) tissues are widely used in clinical pathology. Pimonidazole adducts are stable and can be readily detected in FFPE sections using immunoperoxidase techniques. hypoxyprobe.commaokangbio.com This allows for the retrospective analysis of archived tissues. For mouse tissues, a peroxidase F(ab)2 secondary antibody strategy is recommended to minimize background staining. hypoxyprobe.com
Frozen Sections: Frozen tissue sections are often preferred for immunofluorescence studies as they can better preserve certain epitopes and cellular structures. nih.govhypoxyprobe.com A typical protocol for frozen sections involves air-drying, fixation in acetone, and rehydration before antibody incubation. nih.gov This method allows for co-staining with other antibodies to visualize hypoxia in relation to other cellular markers, such as blood vessels (CD31) or cell nuclei (DAPI). nih.govnih.gov
The choice between paraffin-embedded and frozen sections often depends on the specific research question and the other markers being investigated.
Methodological Considerations for Artifact Mitigation
Artifacts in immunohistochemical staining can lead to misinterpretation of results. Careful methodological considerations are necessary to minimize these issues.
Common Artifacts and Mitigation Strategies:
| Artifact Source | Mitigation Strategy |
| Non-specific secondary antibody binding | Use of a blocking solution (e.g., 20% aqua block in PBS) to saturate non-specific binding sites. nih.gov Employing a secondary antibody pre-adsorbed against the species of the tissue being stained can also reduce background. nih.gov |
| Endogenous enzyme activity (in peroxidase-based detection) | Pre-treatment of sections with hydrogen peroxide to quench endogenous peroxidase activity. |
| Autofluorescence | Use of specific filters for fluorescent microscopy and consideration of spectral unmixing software. For example, recommended filters include FITC (green), Cy3/TRITC (red), and DAPI (blue). nih.govresearchgate.net |
| False positive staining | As observed in a study on kidney tissue, false positive staining can occur on apical membranes of tubular epithelial cells and debris within tubules. nih.gov Using a different primary antibody (e.g., rabbit polyclonal instead of mouse monoclonal) and omitting the primary antibody as a negative control are crucial steps to identify and avoid such artifacts. nih.gov |
| Tissue processing issues (e.g., fixation, sectioning) | Strict adherence to standardized protocols for tissue fixation, embedding, and sectioning to ensure consistency and preserve tissue integrity. |
Quantitative Image Analysis Protocols
Visual assessment of pimonidazole staining provides qualitative information, but quantitative analysis is essential for objective and reproducible measurement of the extent of tissue hypoxia.
Digital Quantitative Tissue Image Analysis (e.g., Hypoxic Fraction Calculation)
Digital image analysis allows for the precise quantification of pimonidazole-positive areas within a tissue section. The most common metric derived from this analysis is the Hypoxic Fraction (HF) .
The Hypoxic Fraction (HFpimo) is typically calculated as the ratio of the pimonidazole-positive tumor area to the total tumor area, often excluding necrotic regions and other artifacts. aacrjournals.org
Methodological Steps:
Image Acquisition: High-resolution digital images of the stained tissue sections are captured using a microscope equipped with a digital camera. aacrjournals.org
Image Pre-processing: This may involve background subtraction and color correction to ensure consistency across different images and samples. researchgate.netnih.gov
Thresholding: A critical step where a threshold for the fluorescent or chromogenic signal is set to distinguish between positive and negative staining. This can be done interactively or automatically based on control tissues. aacrjournals.org
Area Measurement: The software then calculates the area of the tissue that meets the defined positivity threshold.
Hypoxic Fraction Calculation: The pimonidazole-positive area is divided by the total tissue area (often defined by a counterstain like Hematoxylin or DAPI) to yield the hypoxic fraction. nih.govaacrjournals.org
In a study of rat prostate carcinoma sublines, the hypoxic fraction ranged from 0 to 0.97, highlighting the significant heterogeneity of hypoxia within tumors. nih.gov Another study on head and neck cancer used the hypoxic fraction to correlate pimonidazole staining with treatment outcomes. aacrjournals.org
Software-Based Image Processing and Data Extraction
A variety of software packages are available for the analysis of pimonidazole staining, ranging from open-source platforms to commercial solutions.
Commonly Used Software:
ImageJ (and Fiji): A powerful, open-source image processing program developed at the National Institutes of Health. nih.govresearchgate.netfrontiersin.org It offers a wide range of plugins for image analysis, including thresholding and particle analysis.
CellProfiler: An open-source software designed for high-throughput quantitative analysis of biological images. frontiersin.org It can be used to identify individual cells based on a nuclear stain (e.g., DAPI) and then measure the pimonidazole fluorescence intensity within each cell. frontiersin.orgresearchgate.net This allows for a more detailed, cell-by-cell analysis of hypoxia.
TCL-Image: A digital image application used in some studies for converting captured signals to binary images for analysis. aacrjournals.org
Commercial Software: Many microscope manufacturers provide proprietary software for image acquisition and analysis (e.g., NIS Elements from Nikon). nih.gov Other specialized software packages like MassLynx and Xcalibur are used for analyzing mass spectrometry imaging data of pimonidazole. amolf.nl
Advanced Data Extraction:
Beyond simple hypoxic fraction, advanced software-based analysis can extract more nuanced data:
Spatial Distribution Analysis: By co-staining for blood vessels, it's possible to analyze the distribution of pimonidazole-positive cells at increasing distances from the nearest vessel. aacrjournals.org This provides insights into the diffusion limitations of oxygen.
Intensity Gradient Measurement: Image processing algorithms can measure the gradient of pimonidazole staining intensity, which often decreases with distance from necrotic regions or towards the center of a tumor lesion. nih.gov
Co-localization Analysis: Software can quantify the degree of overlap between pimonidazole staining and other markers of interest, such as proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., activated caspase-3). ru.nl
A study utilizing CellProfiler demonstrated a pipeline where nuclei were first identified using a DAPI stain, and these were then used as "seeds" to outline the entire cell and measure the pimonidazole signal within each cell. frontiersin.orgresearchgate.net This detailed cellular data can then be used to generate profiles of pimonidazole intensity at different depths within a tumor spheroid. frontiersin.org
Assessment of Staining Intensity and Spatial Distribution
The quantification of pimonidazole binding, detected typically through immunohistochemistry (IHC), involves sophisticated image analysis to assess both the intensity of the staining and its spatial arrangement within the tissue architecture. The intensity of pimonidazole staining is considered directly proportional to the level of hypoxia in the cells. nih.gov Quantitative analysis is often performed using specialized software that can calculate the density and intensity of the stain. For instance, studies have stratified patients based on the median value of pimonidazole staining density, finding significant correlations between a higher fraction of pimonidazole binding and poorer clinical outcomes. birmingham-upper-gastrointestinal-surgery.co.uk
The spatial distribution of pimonidazole adducts provides critical insights into the metabolic landscape of the tumor. Hypoxia staining is not uniform; it often appears in distinct patterns, such as ribbon-like or patchy distributions. nih.gov Analysis of spatial distribution frequently involves measuring the colocalization of pimonidazole with other biological markers or relating its presence to anatomical structures like blood vessels. Researchers calculate the relative positive area for a marker within and outside the pimonidazole-stained regions to determine colocalization. nih.gov Furthermore, the spatial relationship can be mapped by calculating the marker-positive area in defined zones of increasing distance from the nearest blood vessels, often in 50 µm increments. nih.gov
Advanced techniques utilize automated, quantitative methods to analyze immunofluorescent images. For example, the CellProfiler software can be employed to create an analytical pipeline. frontiersin.org In this process, a nuclear stain like DAPI is used to identify individual nuclei (primary objects). These nuclei then act as seeds to delineate the entire cell, including the cytoplasm. The fluorescent signal from the anti-pimonidazole antibody is then measured for each identified cell. frontiersin.org This cell-by-cell data can be used to generate a detailed profile of pimonidazole intensity at different depths within a tissue or tumor model, such as a spheroid, by measuring each cell's distance from the surface. frontiersin.org Such analyses have revealed that pimonidazole staining is often confined to perinecrotic regions and areas with reduced blood perfusion and cellular proliferation. aacrjournals.org In some cancers, three distinct staining patterns have been characterized: diffuse, focal, and comedo-like, with the comedo-like pattern being associated with more adverse pathology. researchgate.net
Mass Spectrometry Imaging (MSI) of Pimonidazole and Metabolites
Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free technique to study the biomolecular composition of tissues, including the direct detection of exogenous hypoxia markers like pimonidazole and its metabolites. nih.govresearchgate.netacs.org Unlike IHC, which relies on antibody detection of pimonidazole adducts on macromolecules, MSI can directly map the spatial distribution of the parent drug and its various low-molecular-weight derivatives across a tissue section. amolf.nlresearchgate.net This capability allows for a more detailed investigation of the metabolic processes that pimonidazole undergoes in hypoxic regions. amolf.nl
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a principal method used for imaging pimonidazole in tissues. researchgate.net In this technique, a tissue section is coated with an energy-absorbing matrix and raster-scanned with a laser. At each point, the laser desorbs and ionizes molecules, which are then identified by their mass-to-charge ratio (m/z). This process generates a molecular map of the tissue, visualizing the distribution of hundreds of analytes simultaneously. amolf.nl
Researchers have successfully used MALDI-MSI to image pimonidazole in breast tumor xenograft models. nih.govacs.org The parent pimonidazole compound is readily detected as a protonated molecule (m/z 255.1). acs.orgamolf.nl Additionally, several fragments of the pimonidazole molecule, resulting from the desorption/ionization process, can be observed. acs.org The key application of MALDI-MSI in this context is its ability to distinguish between the parent drug and its reductively activated metabolites, which are specifically formed in hypoxic environments. nih.govresearchgate.netamolf.nl
Direct Detection and Mapping of Reduced Pimonidazole Derivatives
A significant advantage of MALDI-MSI is the direct detection and spatial mapping of pimonidazole metabolites that are indicative of hypoxia. In hypoxic cells, the 2-nitroimidazole (B3424786) group of pimonidazole is reduced, leading to the formation of reactive products that bind to cellular components. nih.govacs.org MALDI-MSI can detect these intermediate and final reduction products.
| m/z Value | Identification | Significance | Reference |
|---|---|---|---|
| 255.1 | Protonated Pimonidazole (Parent Compound) | Indicates presence of the administered drug, but not necessarily hypoxia. | acs.orgamolf.nl |
| 223.2 | Reductively Activated Metabolite | Direct marker for hypoxic regions; its distribution co-localizes with IHC staining. | acs.orgamolf.nl |
| 225.2 | Amine Derivative (Six-Electron Reduction Product) | Product of further reduction, indicating significant hypoxic stress. | amolf.nl |
| 142.1 | Piperidine Side Chain Fragment | Fragment of the parent compound; not localized to hypoxic regions. | acs.orgamolf.nl |
| 124.1 | Piperidine Side Chain Fragment | Fragment of the parent compound; not localized to hypoxic regions. | acs.orgamolf.nl |
| 98.1 | Piperidine Side Chain Fragment | Fragment of the parent compound; not localized to hypoxic regions. | acs.orgamolf.nl |
Integration with Multi-omics for Microenvironmental Analysis
MSI enables the integration of pimonidazole detection with other 'omics' data, providing a comprehensive multi-omic analysis of the hypoxic tumor microenvironment. researchgate.netfrontiersin.org By mapping the pimonidazole metabolite (e.g., m/z 223.2) as a direct hypoxia marker, researchers can simultaneously image the distribution of numerous other endogenous molecules, such as lipids, metabolites, and peptides, from the same tissue section. nih.govamolf.nl This allows for the discovery of biomolecules that co-localize with or are excluded from hypoxic regions, offering novel insights into hypoxia-induced metabolic changes. researchgate.netamolf.nl
For example, using this integrated approach, a heterogeneous distribution of 1-methylnicotinamide (B1211872) and acetylcarnitine was identified, with these molecules found to be mostly co-localized with the hypoxic tumor regions marked by the pimonidazole metabolite. nih.govamolf.nl This type of multi-omics strategy, combining MSI-based metabolomics and other modalities, is crucial for visualizing the spatial organization of metabolic pathways and cellular processes within the complex and heterogeneous tumor microenvironment. researchgate.netmdpi.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a complementary and powerful analytical technique for identifying and quantifying pimonidazole metabolites from tissue extracts. amolf.nlresearcher.life While MSI provides spatial information, LC-MS offers high-resolution separation and sensitive detection, which helps to confirm the identities of metabolites observed in MSI and to discover others that may be present at lower concentrations. amolf.nl
In studies of pimonidazole metabolism, tissue sections adjacent to those used for MSI are homogenized, and the metabolites are extracted for LC-MS analysis. amolf.nl This approach was used to verify that the ion at m/z 223.2, detected by MSI, was a genuine metabolite and not an in-source fragment. The LC-MS analysis showed that the m/z 223.2 species had a different retention time (2.9 min) compared to the unmodified pimonidazole parent compound (4.0 min), confirming it was a distinct chemical entity formed in vivo. amolf.nl Another study using LC-MS analysis identified a glutathione (B108866) conjugate of reduced pimonidazole in tumor tissues, revealing a key metabolic pathway for the drug in hypoxic cells. nih.govnih.gov
| Compound | Observed m/z | Retention Time (min) | Reference |
|---|---|---|---|
| Pimonidazole | 255.1 | 4.0 | amolf.nl |
| Reductively Activated Metabolite | 223.2 | 2.9 | amolf.nl |
Other Analytical Approaches for Pimonidazole Adducts
Beyond standard IHC and advanced mass spectrometry techniques, other analytical methods have been adapted to detect and quantify pimonidazole adducts. Flow cytometry can be used to analyze pimonidazole binding in dissociated cells from tumors or cell cultures. This method allows for the quantification of both the fraction of pimonidazole-positive cells and the relative intensity of labeling per cell, providing a quantitative measure of the hypoxic fraction in a cell population. researchgate.net
Furthermore, the development of 18F-labeled pimonidazole ([¹⁸F]FPIMO) has enabled its use as a tracer for Positron Emission Tomography (PET) imaging. researchgate.net While PET does not offer the cellular-level spatial resolution of microscopy or MSI, it provides a non-invasive, whole-body method to assess hypoxia in vivo. Studies have shown that the retention of [¹⁸F]FPIMO is strongly driven by hypoxia and that its distribution in tumors, as seen by autoradiography, is largely identical to the distribution seen with IHC. researchgate.net
Finally, fluorescently conjugated derivatives of 2-nitroimidazole have been developed. These probes offer the advantage of direct detection via fluorescence imaging without the need for secondary antibody labeling, potentially providing a more streamlined alternative to traditional immunofluorescence methods for detecting hypoxic adducts. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful quantitative method for measuring the concentration of Pimonidazole adducts in tissue homogenates. This technique provides an aggregate measure of hypoxia within a given tissue sample, offering a distinct advantage over imaging-based methods that are often more qualitative. The assay's ability to quantify adduct levels allows for precise comparisons of hypoxic burden between different experimental groups or tissues.
A competitive ELISA method is frequently employed to quantify Pimonidazole-protein adducts. physiology.org In this format, a known amount of Pimonidazole antigen is coated onto the microplate wells. The tissue sample, which has been homogenized and centrifuged to obtain a supernatant containing the Pimonidazole adducts, is then added to the wells along with a specific primary antibody against Pimonidazole. The Pimonidazole adducts in the sample compete with the coated antigen for binding to the limited amount of primary antibody. Following a wash step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric signal. The intensity of the signal is inversely proportional to the amount of Pimonidazole adducts in the original sample.
Research findings have demonstrated the utility of ELISA in various non-human models. For instance, in studies of renal pathophysiology, ELISA has been used to quantify changes in kidney tissue hypoxia. physiology.orgphysiology.org One study determined a baseline level of Pimonidazole adduct formation in control rat kidneys to be 312 picomoles per milligram of protein. physiology.org A key methodological point is that while immunohistochemistry predominantly visualizes stable protein-bound adducts, the ELISA technique is capable of detecting both protein and non-protein adducts, such as those formed with Glutathione (GSH), providing a more comprehensive measure of Pimonidazole's reductive activation. physiology.org Studies have also confirmed that the rate of Pimonidazole's reductive metabolism and subsequent adduct formation is regulated by cellular oxygen tension rather than the availability of reducing equivalents like NADH. acs.org
| Parameter | Finding | Research Context | Citation |
| Methodology | Competitive ELISA | Quantification of Pimonidazole-protein adducts in tissue homogenates. | physiology.org |
| Analyte | Pimonidazole adducts (protein and non-protein) | ELISA detects a broader range of adducts compared to immunohistochemistry. | physiology.org |
| Quantitative Finding | 312 pmol/mg protein | Baseline Pimonidazole adduct level measured in control rat kidney tissue. | physiology.org |
| Regulatory Factor | Cellular Oxygen Tension (pO2) | The rate of Pimonidazole's reductive metabolism is determined by pO2, not the cellular redox state (e.g., NADH levels). | acs.org |
Flow Cytometry for Cell-Based Hypoxia Assessment
Flow cytometry offers a high-throughput method for the objective, quantitative assessment of hypoxia on a single-cell basis. This technique is particularly valuable for analyzing heterogeneous cell populations, such as those found in tumors, and for identifying and quantifying specific subpopulations of hypoxic cells. plos.orgmedchemexpress.com
The methodology involves administering Pimonidazole, which forms adducts in hypoxic cells (typically at pO₂ < 10 mmHg). physiology.org Following administration, tissues are disaggregated into single-cell suspensions. The cells are then fixed, permeabilized, and incubated with a fluorescently-labeled monoclonal antibody that specifically binds to the Pimonidazole adducts. The fluorescence intensity of individual cells is then measured by a flow cytometer. This allows for the precise quantification of the fraction of hypoxic cells within the total population and the degree of hypoxia based on the intensity of the fluorescent signal. medchemexpress.com
Research has validated this approach against other indicators of radiobiologic hypoxia, such as the comet assay, demonstrating a strong correlation (r² = 0.87). medchemexpress.com Flow cytometry has proven sensitive enough to detect hypoxic fractions as low as 0.5%. medchemexpress.com Studies on tumor models have shown that cells defined as anoxic through flow cytometric analysis bind significantly more anti-pimonidazole antibody—on average, 10.8 times more—than aerobic cells. medchemexpress.com Furthermore, this technique has been instrumental in studying transient hypoxia. By using sequential injections of two different hypoxia markers (Pimonidazole and CCI-103F), researchers have been able to identify and quantify intermittently hypoxic cells, finding they constituted up to 20% of cells in SiHa human cervical carcinoma xenografts and up to 8% in WiDr human colon adenocarcinoma xenografts. plos.org It is important to note, however, that the concentration of the detection antibody can significantly influence the binding kinetics and the perceived relationship between signal intensity and pO₂. medchemexpress.com
| Parameter | Finding | Research Model(s) | Citation |
| Validation | Strong correlation with comet assay (r² = 0.87) | SCCVII tumors in C3H mice; human U87 glioma and SiHa cervical carcinoma xenografts. | medchemexpress.com |
| Sensitivity | Detection of hypoxic fractions as low as 0.5%. | In vitro mixtures of aerobic and anoxic cells. | medchemexpress.com |
| Signal Fold-Increase | Anoxic cells bind 10.8-fold more antibody than aerobic cells. | SCCVII tumors in C3H mice. | medchemexpress.com |
| Transient Hypoxia | Up to 20% of tumor cells were intermittently hypoxic. | SiHa human cervical squamous cell carcinoma xenografts. | plos.org |
| Transient Hypoxia | Up to 8% of tumor cells were intermittently hypoxic. | WiDr human colon adenocarcinoma xenografts. | plos.org |
Autoradiography for Micro-regional Distribution (in non-human models)
Autoradiography is a high-resolution imaging technique used to visualize the micro-regional distribution of radiolabeled compounds within tissue sections. When used in conjunction with Pimonidazole, it allows for a detailed spatial comparison between the distribution of a radiotracer and the location of hypoxic cells, providing critical insights into the tumor microenvironment. nih.govhypoxyprobe.com
In this methodology, an animal model is co-administered a radiolabeled hypoxia tracer (e.g., 18F-Misonidazole, 18F-FDG) and Pimonidazole. After a specific uptake period, tumors are excised, frozen, and sectioned. The tissue sections are first exposed to a phosphor screen or film to generate a digital autoradiograph that reveals the distribution of the radiotracer. Subsequently, the same or adjacent sections are processed for immunohistochemical staining of Pimonidazole adducts. By co-registering the autoradiograph and the immunohistochemistry images, a direct, pixel-by-pixel comparison of the two signals can be performed. hypoxyprobe.comresearchgate.net
This comparative approach has yielded significant findings. Studies have demonstrated a strong spatial correlation between the uptake of 18F-labeled nitroimidazole PET tracers, such as 18F-Misonidazole (18F-FMISO), and the distribution of Pimonidazole staining, confirming that these tracers accumulate in hypoxic regions. researchgate.net Similarly, a high degree of co-localization is often observed between regions of high 18F-FDG uptake and intense Pimonidazole binding, linking glucose metabolism to hypoxia. nih.govhypoxyprobe.com Conversely, this technique has also revealed mismatches between tracers. For example, the distribution of the PET tracer 64Cu-ATSM has been shown to have a poor correlation with Pimonidazole-positive regions in some tumor models, with the highest tracer uptake occurring in areas with the lowest Pimonidazole staining. researchgate.net This highlights the utility of the combined autoradiography-Pimonidazole method in validating the hypoxia selectivity of novel imaging agents.
| Radiotracer | Correlation with Pimonidazole Distribution | Research Model(s) | Citation |
| 18F-Misonidazole (18F-FMISO) | Strong positive correlation; similar intratumoral distribution. | Human colorectal HT29 xenografts, SQ20b xenografts. | researchgate.net |
| 18F-Flortanidazole (18F-HX4) | Positive correlation; uptake increases with Pimonidazole staining. | SQ20b xenograft tumors. | researchgate.net |
| 18F-Fluoroazomycin Arabinoside (18F-FAZA) | Positive correlation; uptake increases with Pimonidazole staining. | SQ20b xenograft tumors. | researchgate.net |
| 18F-FDG | Strong positive correlation; areas of high uptake superimposed well. | Human non–small cell lung cancer xenografts, human malignant glioma xenografts. | nih.govhypoxyprobe.com |
| 64Cu-ATSM | Inverse correlation; highest uptake in regions with lowest Pimonidazole staining. | SQ20b xenograft tumors. | researchgate.net |
Preclinical Research Applications of Pimonidazole S in Hypoxia Studies
In vitro Hypoxia Models
The study of cellular responses to low oxygen is critical for understanding various physiological and pathological processes. (S)-Pimonidazole is widely used in in vitro models to identify and analyze hypoxic cells.
Cell Culture Systems (e.g., 2D Monolayers, 3D Spheroids)
In traditional 2D monolayer cell cultures , hypoxia is typically induced by placing the cells in a specialized chamber with a controlled low-oxygen environment. nih.gov (S)-Pimonidazole can be added to the culture medium, where it will be taken up by the cells and form adducts in those experiencing hypoxia. nih.gov This allows researchers to confirm the hypoxic status of the cells before conducting further experiments. For instance, studies have used (S)-pimonidazole to confirm hypoxia in R28 cells subjected to a low-oxygen atmosphere for several hours. acs.org
3D spheroid models offer a more physiologically relevant system as they spontaneously form oxygen gradients, with a well-oxygenated periphery and a hypoxic core, mimicking the microenvironment of a small tumor. nih.govbiorxiv.org (S)-Pimonidazole is instrumental in visualizing this hypoxic core. nih.govplos.org When added to the spheroid culture, it penetrates the structure and selectively forms adducts in the oxygen-deprived center. frontiersin.org Subsequent analysis, often through immunofluorescence staining of spheroid cryosections, reveals the spatial distribution of hypoxia. plos.orgfrontiersin.org For example, in HCT116 spheroids, pimonidazole (B1677889) staining was absent at day 3 of growth but became prominent in the core by day 6, particularly in those grown at 21% oxygen, indicating the development of a hypoxic center as the spheroid increased in size. plos.org
| Model System | Cell Line | Purpose of Pimonidazole Use | Key Finding | Reference |
|---|---|---|---|---|
| 2D Monolayer | R28 | Confirm cellular hypoxia under low-oxygen conditions. | Pimonidazole adducts were detected in cells cultured in a hypoxic chamber. | acs.org |
| 2D Monolayer | 4T1 | Measure intracellular hypoxic gradients over time. | Stable hypoxic gradients formed within 6 hours, leading to the formation of cell "disks". | nih.gov |
| 3D Spheroid | HCT116 | Detect the formation and location of the hypoxic core. | A hypoxic core, identified by pimonidazole staining, developed by day 6 of spheroid growth. | plos.org |
| 3D Spheroid | FaDu | Evaluate the progression of hypoxia heterogeneity. | Hypoxia began to form around day 10, with the core becoming abundantly hypoxic after two weeks. | biorxiv.org |
| 3D Spheroid | Patient-derived melanoma cells | Assess hypoxia in patient-derived spheroids. | Pimonidazole successfully detected hypoxic regions within the spheroids. | frontiersin.org |
Assessment of Hypoxia-Driven Cellular Responses
(S)-Pimonidazole is crucial for correlating the level of hypoxia with specific cellular responses. Once hypoxic regions are identified, researchers can investigate a range of hypoxia-driven phenomena, including the stabilization of Hypoxia-Inducible Factors (HIFs) like HIF-1α and HIF-2α, which are master regulators of the cellular response to low oxygen. mdpi.comresearchgate.net For example, in pancreatic β-cells, pimonidazole adduct formation was detected alongside the stabilization of HIF-1α under mildly hypoxic conditions. researchgate.net
Other hypoxia-driven responses that can be studied in conjunction with (S)-pimonidazole staining include:
Gene and Protein Expression: Analyzing the expression of hypoxia-inducible genes and proteins, such as carbonic anhydrase IX (CA9) and glucose transporter 1 (GLUT1). mdpi.comaacrjournals.org
Cellular Metabolism: Investigating shifts in metabolic pathways, for instance, the switch from oxidative phosphorylation to glycolysis.
Cell Viability and Proliferation: Assessing the impact of hypoxia on cell survival and growth rates. plos.org
Drug Resistance: Evaluating how hypoxia influences the efficacy of various cancer therapies. researchgate.net
In vivo Animal Models of Hypoxia
(S)-Pimonidazole is extensively used in preclinical animal models to study hypoxia in a more complex biological system. The marker is typically administered to the animal via injection, allowing it to circulate and accumulate in hypoxic tissues throughout the body. nih.govnih.gov
Oncological Hypoxia Models (e.g., Tumor Xenografts, Syngeneic Models)
In oncology research, understanding and visualizing tumor hypoxia is critical, as it is linked to tumor progression, metastasis, and resistance to therapy. plos.orgspandidos-publications.com (S)-Pimonidazole is a standard tool for assessing hypoxia in various oncological models, including tumor xenografts (human tumor cells grown in immunocompromised mice) and syngeneic models (mouse tumor cells grown in immunocompetent mice). spandidos-publications.comnih.gov
(S)-Pimonidazole allows for the detailed spatial characterization of the hypoxic microenvironment within tumors. spandidos-publications.com Immunohistochemical analysis of tumor sections reveals the distribution of pimonidazole adducts, providing a map of the hypoxic regions. nih.gov This information can be correlated with other features of the tumor microenvironment, such as:
Blood Vessel Distribution: By co-staining for vascular markers like CD31, researchers can study the relationship between blood vessel density and hypoxic areas. nih.govaacrjournals.org Studies have shown that the smallest, avascular tumor deposits can be intensely hypoxic. nih.govaacrjournals.org
Tumor Perfusion: Using perfusion markers like Hoechst 33342, the functionality of the tumor vasculature can be assessed in relation to hypoxic zones. nih.gov Poorly perfused regions often show high levels of pimonidazole staining. nih.gov
Cellular Proliferation: Markers of cell division, can be used to determine if hypoxic cells are quiescent or actively proliferating. aacrjournals.org
Necrosis: The presence of necrotic (dead) tissue can be compared with hypoxic regions, as perinecrotic areas are often hypoxic. nih.gov
Research has demonstrated significant heterogeneity in pimonidazole staining both within and across different tumors, highlighting the complex and variable nature of the tumor hypoxic microenvironment. frontiersin.org For instance, in a human malignant glioma xenograft model, approximately 50% of the observed fields scored high for pimonidazole staining, indicating that these tumors are very hypoxic. spandidos-publications.com
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Therapies that modulate angiogenesis can significantly impact tumor oxygenation. (S)-Pimonidazole is a key tool for evaluating the effects of these modulators on tumor hypoxia. mdpi.comnih.gov
Anti-angiogenic agents , which aim to disrupt the tumor vasculature, often lead to an increase in tumor hypoxia. researchgate.netnih.gov This can be a double-edged sword, as while it may inhibit tumor growth, the resulting hypoxia can also drive resistance to other therapies. nih.gov Studies using (S)-pimonidazole have shown that treatment with anti-VEGF (Vascular Endothelial Growth Factor) therapies can increase the hypoxic fraction in tumors. nih.govresearchgate.net For example, in a neuroblastoma model, treatment with a VEGF inhibitor led to increased pimonidazole staining throughout the tumor. researchgate.net
Pro-angiogenic agents or vascular normalizing agents , on the other hand, aim to create a more functional and efficient tumor vasculature, which can alleviate hypoxia. frontiersin.org The effect of these agents can also be assessed using (S)-pimonidazole staining. For example, in a chicken chorioallantoic membrane (CAM) xenograft model, treatment with sorafenib (B1663141) (an anti-angiogenic agent) significantly increased the hypoxic fraction as measured by pimonidazole staining, while treatment with VEGF led to a non-significant decrease. mdpi.com
| Tumor Model | Angiogenesis Modulator | Effect on Hypoxia (as measured by Pimonidazole) | Reference |
|---|---|---|---|
| PC3 Prostate Cancer Xenograft | Sunitinib (anti-VEGF) | Increased pimonidazole staining | nih.gov |
| PC3 Prostate Cancer Xenograft | B20 (murine anti-VEGF antibody) | Increased pimonidazole staining | nih.gov |
| NGP Neuroblastoma Xenograft | Bevacizumab (BV) (anti-VEGF) | Increased pimonidazole staining | researchgate.net |
| CAM Xenograft | Sorafenib (anti-angiogenic) | Significantly higher hypoxic fraction | mdpi.com |
| CAM Xenograft | VEGF (pro-angiogenic) | Non-significant decrease in hypoxic fraction | mdpi.com |
Evaluation in Specific Cancer Types (e.g., Head and Neck, Breast, Prostate, Melanoma)
The presence and extent of hypoxia are critical factors in cancer progression and treatment resistance. (S)-Pimonidazole is widely employed in preclinical models of various cancers to assess tumor hypoxia.
In head and neck squamous cell carcinoma (HNSCC) , pimonidazole has been used to identify hypoxic tumor regions, which are known to be resistant to radiotherapy. bioone.orgresearchgate.net Studies in HNSCC patient-derived xenograft (PDX) models have utilized pimonidazole staining to determine the hypoxic status of tumors. arvojournals.org For instance, pimonidazole adducts were observed in all tested HNSCC PDX models, often surrounding necrotic or keratinous areas. arvojournals.org However, the correlation between the pimonidazole-positive hypoxic fraction and the antitumor efficacy of hypoxia-activated prodrugs was found to be weak in these models, suggesting that other factors beyond hypoxia influence treatment sensitivity. arvojournals.org Furthermore, preclinical studies have explored the relationship between pimonidazole-defined hypoxia and other imaging modalities, such as intrinsic susceptibility MRI, to non-invasively detect cycling hypoxia. bioone.org
In breast cancer research, pimonidazole is used to label hypoxic cells in preclinical models, including those of brain metastasis. researchgate.net Immunohistochemical analysis has shown a spatial correlation between luciferase expression (indicating HIF-1α activity) and pimonidazole staining in brain metastases of breast cancer. researchgate.net Studies have also investigated hypoxia in the germinal centers of tumor-draining lymph nodes in mouse models of breast cancer, where pimonidazole staining revealed hypoxic regions that could influence the tumor-induced humoral immune response. researchgate.net In models of metastatic breast cancer, pimonidazole has been used to demonstrate the link between hypoxia, the expression of carbonic anhydrase IX (CAIX), and metastasis. jci.org
Preclinical prostate cancer models have also been extensively studied using pimonidazole to delineate hypoxic areas. Pimonidazole staining has been correlated with various clinicopathologic markers of aggressive disease, including tumor grade and lymph node status, suggesting that a high pimonidazole-defined hypoxic score reflects a more aggressive phenotype. nih.gov In rat prostate carcinoma sublines with varying degrees of hypoxia, pimonidazole staining confirmed the hypoxic status, with the most hypoxic subline showing the highest hypoxic fraction. nih.gov Pimonidazole has also served as a validation tool for novel hypoxia imaging techniques, such as consumption and supply-based hypoxia (CSH) imaging, which integrates diffusion-weighted MRI data. nih.gov
In melanoma xenografts, pimonidazole has been instrumental in demonstrating the presence of hypoxia. researchgate.netphysiology.org Immunohistochemical staining with an anti-pimonidazole antibody has identified hypoxic areas in melanoma tissues. physiology.org These findings have been corroborated by staining for other hypoxia markers like carbonic anhydrase IX (CAIX). physiology.org Studies have also utilized pimonidazole to investigate the development of hypoxia in microscopic melanoma tumors, revealing that some melanoma models develop hypoxic regions even at very small sizes. researchgate.net
Table 1: Preclinical Studies of (S)-Pimonidazole in Specific Cancer Types
| Cancer Type | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Head and Neck Cancer | Patient-Derived Xenografts (PDX) | Pimonidazole identified hypoxia in all models, but correlation with treatment efficacy was weak. | arvojournals.org |
| Xenografts | Pimonidazole used to validate non-invasive imaging of cycling hypoxia. | bioone.org | |
| Breast Cancer | Mouse model of brain metastasis | Spatial correlation between pimonidazole-defined hypoxia and HIF-1α activity. | researchgate.net |
| Mouse models | Hypoxia detected in germinal centers of tumor-draining lymph nodes. | researchgate.net | |
| Prostate Cancer | Patient-derived tissues | High pimonidazole hypoxic score correlated with aggressive disease markers. | nih.gov |
| Rat carcinoma sublines | Confirmed varying hypoxic fractions between different tumor sublines. | nih.gov | |
| Melanoma | Mouse xenografts | Demonstrated the presence of hypoxic areas, corroborated by CAIX staining. | physiology.org |
| Dorsal window chamber model | Showed development of hypoxia in microscopic tumors. | researchgate.net |
Non-Oncological Hypoxia Models
The application of (S)-Pimonidazole extends beyond oncology to investigate the role of hypoxia in other diseases.
Studies in Acute Liver Injury Models
In preclinical models of acute liver injury (ALI) , pimonidazole staining has been used to detect and localize intrahepatic hypoxia. spandidos-publications.comnih.gov For example, in a concanavalin (B7782731) A-induced ALI mouse model, pimonidazole staining revealed an upregulation of hypoxia-related proteins. spandidos-publications.comnih.gov These studies suggest that intrahepatic hypoxia resulting from microcirculatory disturbances is a key pathophysiological feature of ALI. spandidos-publications.comnih.gov In another study involving acetaminophen-induced liver injury, pimonidazole staining showed an expansion of hypoxic areas in the livers of cytoglobin-deficient mice compared to wild-type mice, indicating a role for cytoglobin in protecting against hypoxia. researchgate.net
Assessment of Hypoxia in Kidney Disease Models (e.g., Ischemia-Reperfusion, Chronic Kidney Disease)
Pimonidazole adduct immunohistochemistry is a valuable method for assessing renal tissue hypoxia at a cellular level in models of kidney disease . physiology.orgnih.gov In rat models of severe renal ischemia-reperfusion injury, adenine-induced chronic kidney disease (CKD), and polycystic kidney disease, pimonidazole staining confirmed the presence of hypoxia, primarily localized to the tubular epithelium. physiology.orgnih.gov Methodological studies have highlighted the importance of using appropriate antibody combinations to avoid false-positive staining, particularly in acutely injured kidneys. physiology.orgnih.gov In models of the transition from acute kidney injury to CKD, increased intensity of pimonidazole protein adducts indicated tubular hypoxia associated with a reduction in renal microvessels. jci.org
Investigation of Retinal Hypoxia
Pimonidazole is utilized to investigate retinal hypoxia in various animal models of ocular diseases. In models of oxygen-induced retinopathy, pimonidazole staining has been used to delineate the temporal and spatial patterns of hypoxia in relation to vascular ablation and recovery. plos.org Studies have shown that pimonidazole labeling is evident in the inner retina during the hypoxic phase of this disease. plos.org In a rabbit model of graded hypoxic-ischemic retinal injury, pimonidazole immunoreactivity increased with the severity of hypoxia. arvojournals.org Furthermore, in a model of ocular hypertension, pimonidazole labeling was detected in Müller glia and cells in the ganglion cell layer, indicating hypoxia in these specific cell types. mdpi.com
Table 2: Preclinical Studies of (S)-Pimonidazole in Non-Oncological Hypoxia Models
| Disease Model | Key Findings | Reference(s) |
|---|---|---|
| Acute Liver Injury | Detected intrahepatic hypoxia in concanavalin A and acetaminophen-induced injury models. | researchgate.netspandidos-publications.comnih.gov |
| Kidney Ischemia-Reperfusion | Confirmed hypoxia in the tubular epithelium during the acute phase. | physiology.orgnih.gov |
| Chronic Kidney Disease | Showed tubular hypoxia associated with capillary rarefaction in the AKI-to-CKD transition. | jci.org |
| Retinal Hypoxia | Delineated spatio-temporal patterns of hypoxia in oxygen-induced retinopathy. | plos.org |
| Correlated immunoreactivity with the severity of hypoxic-ischemic retinal injury. | arvojournals.org |
Dynamic Studies of Hypoxic Cell Kinetics
Beyond static assessment, (S)-Pimonidazole is also used in dynamic studies to understand the kinetics of hypoxic cells.
Assessment of Hypoxic Cell Turnover and Lifetime
Dual-marker studies, often employing pimonidazole in combination with another hypoxia marker like CCI-103F, have been conducted to investigate the turnover and lifetime of hypoxic cells . hypoxyprobe.com These studies have revealed that the half-life of hypoxic cells varies among different tumor lines, with reported half-lives ranging from 17 to 49 hours. hypoxyprobe.com The loss of pimonidazole-stained areas can occur concurrently with the appearance of pimonidazole-positive cell debris in necrotic regions, providing insights into the fate of hypoxic cells. hypoxyprobe.com
Research has also distinguished between chronically and transiently hypoxic cells. In human tumor xenografts, the half-life of pimonidazole-labeled chronically hypoxic cells was found to be between 42 and 54 hours. nih.gov In contrast, transiently hypoxic cells, which constituted a significant portion of the total hypoxic population, had a shorter half-life of 34 hours and were undetectable 72 hours after labeling. nih.gov In spontaneous canine tumors, the longevity of pimonidazole adducts was used as an estimate of hypoxic cell lifetime, showing that these cells can persist for days during fractionated radiation therapy. nih.gov
Table 3: Studies on Hypoxic Cell Turnover and Lifetime using (S)-Pimonidazole
| Study Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Hypoxic Cell Lifetime | Rodent tumors and human tumor xenografts | Half-life of hypoxic cells ranged from 17 to 49 hours depending on the tumor line. | hypoxyprobe.com |
| Transient vs. Chronic Hypoxia | Human tumor xenografts | Chronically hypoxic cells had a half-life of 42-54h, while transiently hypoxic cells had a half-life of 34h. | nih.gov |
| Longevity of Hypoxic Cells | Spontaneous canine tumors | Pimonidazole-labeled hypoxic cells can persist for several days during radiotherapy. | nih.gov |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| (S)-Pimonidazole |
| Acetaminophen |
| Adenine (B156593) |
| Bromodeoxyuridine |
| Carbon tetrachloride |
| Carbogen |
| CCI-103F |
| Concanavalin A |
| Cytoglobin |
| DiOC7(3) |
| EF5 |
| Evofosfamide |
| Hoechst 33342 |
| Luciferin |
| Nicotinamide (B372718) |
| Nimorazole |
| Pentoxifylline |
| Pimonidazole hydrochloride |
| Sorafenib |
| Sunitinib |
| TH-302 |
| Tirapazamine |
Dual Hypoxia Marker Approaches
In preclinical research, the complexity of the tumor microenvironment necessitates sophisticated methods for accurately characterizing hypoxia. While Pimonidazole is a robust marker for identifying hypoxic cells, its use in conjunction with other hypoxia markers, known as a dual marker approach, provides a more comprehensive understanding of the spatial and temporal dynamics of tumor hypoxia. This strategy often involves co-staining tissue sections with antibodies against Pimonidazole adducts and an endogenous hypoxia marker or another exogenous probe.
The rationale for employing dual marker approaches is multifaceted. It allows for the validation of new or less-established hypoxia markers against the "gold standard" Pimonidazole. Furthermore, it enables the investigation of different aspects of the hypoxic response. For instance, Pimonidazole directly measures severe hypoxia (pO2 < 10 mmHg) at a specific point in time, whereas endogenous markers like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream targets reflect a cellular response to a broader range of oxygen tensions and over a longer duration.
One of the most extensively studied dual marker combinations is Pimonidazole and Carbonic Anhydrase IX (CA-IX). aacrjournals.orgnih.govaacrjournals.orgnih.gov CA-IX is a transmembrane protein upregulated by HIF-1α in response to hypoxia and is involved in pH regulation. thno.org Studies have shown a good spatial co-localization between Pimonidazole and CA-IX staining in various tumor models, including cervical and head and neck cancers. nih.govaacrjournals.orgru.nl However, a consistent finding is that the area staining positive for CA-IX is often larger than the Pimonidazole-positive area. aacrjournals.orgnih.gov This discrepancy is attributed to the different kinetics of the two markers. Pimonidazole adducts form rapidly in severely hypoxic cells, while the upregulation of CA-IX is a slower process that can be initiated at more moderate levels of hypoxia. aacrjournals.org Moreover, due to its longer biological half-life, CA-IX may remain present in cells that were transiently hypoxic but have since become reoxygenated, a phenomenon that Pimonidazole would not capture. nih.govthno.org This makes the dual staining of Pimonidazole and CA-IX a valuable tool for distinguishing between chronic and acute or transient hypoxia. aacrjournals.orgnih.gov
Researchers have also combined Pimonidazole with other metabolic markers of hypoxia, such as Glucose Transporter 1 (GLUT-1), Lactate Dehydrogenase 5 (LDH-5), and Monocarboxylate Transporters (MCT1 and MCT4). nih.gov Studies in head and neck cancer biopsies revealed that LDH-5 had the strongest correlation with Pimonidazole staining, highlighting its direct link to the anaerobic metabolism characteristic of hypoxic cells. ru.nlnih.govnih.gov GLUT-1 and MCT4 also showed a high degree of co-localization with each other and a typical diffusion-limited hypoxic pattern similar to Pimonidazole. nih.gov In contrast, MCT1 was found in both hypoxic and non-hypoxic regions. nih.govnih.gov
To study the dynamic changes in tumor hypoxia, such as reoxygenation after therapy, researchers have employed a dual exogenous marker strategy using two different nitroimidazoles, such as Pimonidazole and CCI-103F. ru.nlaacrjournals.org By administering the two markers at different time points, it is possible to identify cells that were hypoxic at the first time point but not the second (transient hypoxia), or vice versa. ru.nlaacrjournals.org This technique has been instrumental in quantifying the extent of transient hypoxia in tumor xenografts. aacrjournals.org
The following table summarizes key findings from preclinical studies utilizing Pimonidazole in dual hypoxia marker approaches.
| Second Hypoxia Marker | Tumor Model/Cell Line | Key Research Findings | References |
| Carbonic Anhydrase IX (CA-IX) | Head and Neck Cancer Xenografts | CA-IX expression was observed at shorter distances from blood vessels than Pimonidazole, suggesting CA-IX is upregulated at higher pO2 levels. | aacrjournals.org |
| Carbonic Anhydrase IX (CA-IX) | Cervical Cancer | Excellent co-localization was observed, but the CA-IX positive area was double that of Pimonidazole. This suggests CA-IX identifies both low and intermediate oxygen levels. | nih.govaacrjournals.org |
| Carbonic Anhydrase IX (CA-IX) | HT29 Human Colorectal Cancer Xenografts | In response to induced reoxygenation with carbogen, Pimonidazole staining decreased significantly, while CA-IX expression remained unchanged, highlighting the ability of this dual marker approach to detect changes in oxygenation status. | nih.gov |
| HIF-1α | MDA-MB-231 Xenografts | HIF-1α staining was often adjacent to, rather than co-localized with, Pimonidazole-positive areas, likely due to the very short half-life of HIF-1α compared to the stability of Pimonidazole adducts. | tandfonline.com |
| HIF-1α | Laryngeal Squamous Cell Carcinoma | A weak positive correlation was found at the tissue fragment level, but overall staining overlap was poor, suggesting the two markers identify different aspects of hypoxia. | nih.gov |
| GLUT-1, LDH-5, MCT1, MCT4 | Head and Neck Carcinoma Biopsies | LDH-5 showed the strongest correlation with Pimonidazole. GLUT-1 and MCT4 demonstrated a high degree of co-localization and a diffusion-limited hypoxic pattern. MCT1 was present in both hypoxic and non-hypoxic areas. | nih.govnih.gov |
| CCI-103F | Murine Adenocarcinoma (C38) | Sequential injection of Pimonidazole and CCI-103F allowed for the measurement of changes in hypoxia after irradiation, demonstrating improved oxygenation. | ru.nl |
| CCI-103F | SiHa and WiDr Human Tumor Xenografts | This dual marker approach quantified transiently hypoxic cells, showing that a substantial fraction of cells changed their hypoxic status over an 8-hour period. | aacrjournals.org |
Comparative Analysis of Pimonidazole S with Alternative Hypoxia Markers
Comparison with Endogenous Hypoxia-Regulated Proteins
Endogenous markers are proteins naturally expressed by cells in response to a low oxygen environment. The master regulator of this response is Hypoxia-Inducible Factor-1α (HIF-1α), which controls the expression of numerous downstream genes, including Carbonic Anhydrase IX (CAIX), Lactate Dehydrogenase-5 (LDH-5), Glucose Transporter-1 (GLUT-1), and Monocarboxylate Transporters 1 and 4 (MCT1, MCT4).
Co-localization Studies with HIF-1α, CAIX, LDH-5, GLUT-1, MCT1, MCT4
Co-localization studies, typically performed using immunohistochemistry on tissue sections, assess the spatial relationship between pimonidazole (B1677889) adducts and the expression of these endogenous proteins. Research findings indicate varied degrees of correlation.
HIF-1α: The correlation between pimonidazole and HIF-1α can be inconsistent. Some studies report a lack of strong correlation in staining patterns. researchgate.net HIF-1α can have a more uniform and diffuse distribution throughout a tumor, whereas pimonidazole binding is characteristically found in perinecrotic areas, distal to blood vessels. researchgate.net However, other research has observed that pimonidazole-positive areas often show intense HIF-1α expression. nih.gov This discrepancy may be due to the very different half-lives of the two markers; HIF-1α is rapidly degraded upon reoxygenation, while pimonidazole adducts are stable. researchgate.net
LDH-5: Among several metabolic markers, LDH-5 has been found to have the strongest correlation with pimonidazole binding. nih.govru.nl This is expected, as LDH-5 is a key enzyme in anaerobic glycolysis, the primary energy pathway in the absence of oxygen. nih.gov
GLUT-1 and MCT4: GLUT-1 and MCT4, both crucial for the glycolytic phenotype, frequently demonstrate a high degree of co-localization with each other and exhibit a classic diffusion-limited hypoxic pattern, similar to pimonidazole. nih.govru.nl Studies show a significant correlation between GLUT-1 expression and pimonidazole binding. hypoxyprobe.com MCT4, which is induced by hypoxia, also shows significantly higher expression in pimonidazole-positive hypoxic areas. nih.govosti.gov
MCT1: In contrast to MCT4, MCT1 expression does not strongly correlate with pimonidazole-defined hypoxia. It is often present in both hypoxic and non-hypoxic areas in nearly equal measure, suggesting its expression is less dependent on severe hypoxia. nih.govru.nl
Table 1: Summary of Co-localization Findings between Pimonidazole and Endogenous Markers
| Endogenous Marker | General Co-localization with Pimonidazole | Key Research Findings | Reference |
|---|---|---|---|
| HIF-1α | Variable / Often Poor | HIF-1α can be more diffusely distributed; its short half-life complicates direct comparison with stable pimonidazole adducts. | researchgate.netresearchgate.net |
| CAIX | Good / Strong Spatial Relationship | Staining patterns are generally similar and perinecrotic, though CAIX may appear closer to vessels. | researchgate.netallenpress.comresearchgate.nethypoxyprobe.com |
| LDH-5 | Strong | Shows the strongest overall correlation with pimonidazole among the studied metabolic markers. | nih.govru.nl |
| GLUT-1 | Good | Demonstrates a typical diffusion-limited pattern and significant correlation with pimonidazole. | nih.govhypoxyprobe.com |
| MCT4 | Good | Shows a high degree of colocalization with GLUT-1 and is highly expressed in pimonidazole-positive regions. | nih.govosti.gov |
| MCT1 | Poor | Expressed in both hypoxic and non-hypoxic areas, indicating it is not a reliable marker for pimonidazole-defined hypoxia. | nih.govru.nl |
Distinct pO₂ Thresholds for Marker Expression
A critical distinction between pimonidazole and endogenous markers lies in the partial pressure of oxygen (pO₂) at which they become active or expressed. Pimonidazole binding is strictly dependent on a low pO₂ environment, forming stable adducts at pO₂ levels less than or equal to 10 mmHg.
In contrast, the induction of HIF-1α and its downstream targets can occur at higher oxygen tensions.
HIF-1α: Can be detected at oxygen levels of approximately 1.5% (around 11.4 mmHg), which is a wider and sometimes higher range than the threshold for pimonidazole binding. researchgate.net
CAIX: Upregulation of CAIX can be initiated at pO₂ levels of ~20 mmHg (approximately 2.6% O₂). hypoxyprobe.comgoogle.com This higher threshold means CAIX expression can be observed in moderately hypoxic cells that are not hypoxic enough to bind pimonidazole. nih.gov
This difference in pO₂ sensitivity explains the common observation that CAIX staining is often found closer to blood vessels than pimonidazole staining. nih.govhypoxyprobe.com
Spatial Relationship to Vasculature and Hypoxic Gradients
The spatial distribution of hypoxia markers relative to blood vessels provides insight into whether hypoxia is chronic (diffusion-limited) or transient (perfusion-limited).
Pimonidazole, GLUT-1, and MCT4 typically show increased staining at greater distances from blood vessels, a pattern characteristic of chronic, diffusion-limited hypoxia. nih.gov The signal often increases sharply as the distance from the nearest vessel increases. hypoxyprobe.com
CAIX also generally increases with distance from the vasculature, consistent with chronic hypoxia. hypoxyprobe.com However, due to its higher pO₂ threshold for induction, its staining often begins at shorter distances from vessels compared to pimonidazole. nih.govhypoxyprobe.com
HIF-1α distribution is less consistent. While it is expected to increase with distance from vasculature, some studies have found its distribution to be largely uniform, failing to correlate with the vascular map, making it a less reliable estimator of chronic hypoxia compared to pimonidazole or CAIX. researchgate.net
Comparison with Other Exogenous Hypoxia Probes
Pimonidazole is one of several 2-nitroimidazole-based compounds developed as exogenous hypoxia markers. Its performance is often compared against its analogues.
Nitroimidazole Analogues (e.g., EF5, N3-AZA, CCI-103F)
EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide): EF5 is another widely used 2-nitroimidazole (B3424786) marker. When co-injected, pimonidazole and EF5 show almost complete agreement in their staining patterns, indicating they label the same hypoxic regions. nih.govresearchgate.net However, studies comparing their binding kinetics have revealed differences. EF5 binding appears to vary directly with drug exposure and inversely with pO₂ over a wide range (0 to >100 mmHg), whereas pimonidazole binding is often described as an "on/off" switch at the pO₂ ≤ 10 mmHg threshold. allenpress.com Though, some research challenges this, suggesting pimonidazole binding is also dependent on antibody concentration and can be detected at higher oxygen levels. allenpress.comnih.gov
CCI-103F: This hexafluorinated 2-nitroimidazole shows an excellent correlation with pimonidazole binding in canine tumors (r² = 0.97). hypoxyprobe.com Dual staining studies, where pimonidazole is administered first, followed by CCI-103F, have been used to track the dynamics of reoxygenation and hypoxic cell turnover. ru.nl Sustained administration of pimonidazole has been shown to reveal a larger total hypoxic fraction than a single injection of CCI-103F, suggesting pimonidazole can better capture transiently hypoxic cells over time. nih.gov
N3-AZA (Azidoazomycin arabinofuranoside): This is a newer azido-containing nitroimidazole designed for detection via click chemistry. In vivo, N3-AZA and pimonidazole-stained areas overlap, confirming they identify the same hypoxic regions. researchgate.net Both markers efficiently label hypoxic cells. researchgate.net
Evaluation of Labeling Efficiency and Background
The practical utility of these probes depends on the quality of the signal they produce.
Pimonidazole vs. EF5: The main experimental variable distinguishing the detection techniques for pimonidazole and EF5 is often the antibody concentration used. allenpress.com Studies suggest that using low antibody concentrations relative to the amount of pimonidazole adducts can lead to less reliable quantification of hypoxia. allenpress.comnih.gov When administered together, they produce very similar spatial distributions. nih.gov
Pimonidazole vs. N3-AZA: While both are effective, the detection method for N3-AZA using click chemistry is reported to be significantly faster (30 minutes vs. 2.5 hours for pimonidazole immunostaining) and produces a clearer signal with a better signal-to-background ratio. researchgate.netresearchgate.net N3-AZA also shows a different subcellular staining pattern, with a strong signal in the nucleolus, whereas pimonidazole staining is typically cytoplasmic and excluded from nucleoli. researchgate.net
Table 2: Comparison of Pimonidazole with Other Exogenous Probes
| Probe | Structural Class | Comparative Performance vs. Pimonidazole | Key Distinctions | Reference |
|---|---|---|---|---|
| EF5 | 2-Nitroimidazole | Excellent co-localization when co-administered. Both effectively mark hypoxic zones. | Binding kinetics may differ; EF5 binding is graded over a wider pO₂ range, while pimonidazole is often considered threshold-dependent. | allenpress.comnih.govresearchgate.net |
| CCI-103F | 2-Nitroimidazole | Excellent correlation in binding (r² = 0.97). Used together in dual-staining studies to assess hypoxic dynamics. | Pimonidazole binding may be slightly greater, potentially due to pH effects. | hypoxyprobe.comru.nl |
| N3-AZA | 2-Nitroimidazole | Stains the same hypoxic regions in tumors. | Detected via click chemistry, which is faster and provides a better signal-to-background ratio than pimonidazole's immunohistochemistry. Different subcellular localization. | researchgate.netresearchgate.net |
Correlation with Direct Oxygen Measurements
Direct measurement of the partial pressure of oxygen (pO2) in tissues using electrodes is a long-established method for quantifying hypoxia. The correlation between the immunohistochemical detection of Pimonidazole adducts and these direct pO2 readings is crucial for validating Pimonidazole as a reliable hypoxia marker.
The relationship between Pimonidazole binding and oxygen levels measured by polarographic needle electrodes, such as the Eppendorf pO2-Histograph, has been a subject of extensive research. Studies have demonstrated a strong inverse correlation between the two methods. In C3H mouse mammary tumors, a significant correlation was found between hypoxia measured by Pimonidazole binding and pO2 readings (r² = 0.81). nih.govallenpress.com This is consistent with the biochemical properties of Pimonidazole, which becomes reductively activated and binds to macromolecules at pO2 levels below approximately 10 mmHg. psu.edunih.gov
However, the correlation is not always a simple one-to-one relationship, and discrepancies have been noted. In some studies on human cervix and glioma xenograft tumors, no direct correlation was found between Pimonidazole staining scores and various pO2 metrics, such as the median pO2 or the hypoxic fraction below a certain threshold (e.g., HP5, HP10). spandidos-publications.comnih.govnih.gov Several factors may contribute to these apparent discrepancies:
Necrosis: Oxygen electrodes can produce low pO2 readings in necrotic regions where cells are no longer viable and cannot metabolize Pimonidazole, leading to an absence of staining. psu.edu
Temporal Differences: Pimonidazole provides an integrated picture of hypoxia over the period it is present in the tissue (typically hours), capturing both chronic (diffusion-limited) and acute (perfusion-limited) hypoxia. tandfonline.com In contrast, electrode measurements provide a "snapshot" of the oxygen tension at discrete points in time and space. spandidos-publications.comnih.gov
Spatial Resolution: Pimonidazole staining offers high-resolution spatial maps of hypoxic cells at the microscopic level. ox.ac.uk Electrode measurements, while quantitative, provide data only for the specific tracks along which the probe is inserted, potentially missing heterogeneous pockets of hypoxia. tandfonline.combirmingham-upper-gastrointestinal-surgery.co.uk
Research comparing Pimonidazole with a luminescence-based optical sensor (OxyLite) in human tumor xenografts also found a good correlation between the methods, further supporting Pimonidazole's utility in assessing tumor oxygenation status. ox.ac.uk
Table 1: Research Findings on Pimonidazole vs. Oxygen Electrode Measurements
| Tumor Model | Key Finding | Reference |
| C3H Mouse Mammary Carcinoma | Strong correlation between Pimonidazole binding and pO2 measurements (r² = 0.81). | nih.govallenpress.com |
| Human Glioma Xenografts | No direct correlation observed; methods provide different but complementary information. | spandidos-publications.comnih.gov |
| Human Cervix Carcinomas | No correlation found between Pimonidazole staining scores and pO2 electrode data. | nih.gov |
| Human Tumor Xenografts (Squamous Cell, Glioblastoma) | Good correlation between Pimonidazole binding and pO2 measured by an optical sensor. | ox.ac.uk |
Instead of being redundant, Pimonidazole staining and direct oxygen measurements are now widely considered to provide different but complementary information about the complex nature of tumor hypoxia. spandidos-publications.comnih.gov
Pimonidazole's strength lies in its ability to identify the specific cells that are hypoxic, providing a detailed spatial and biological context. ox.ac.uk It offers a visual map of hypoxia distribution relative to microenvironmental structures like blood vessels and necrotic zones. psu.edu This cellular-level information is critical for understanding the biological consequences of hypoxia.
Concordance with Metabolic Imaging Tracers (non-clinical focus)
Positron Emission Tomography (PET) using metabolic tracers is a non-invasive method to probe the functional characteristics of tumors. A key area of research is the relationship between hypoxia, as marked by Pimonidazole, and altered metabolism, particularly glucose uptake.
The relationship between Pimonidazole binding and the uptake of the glucose analog ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) has been extensively studied in various non-clinical models. Hypoxia is a potent inducer of glycolysis and glucose transporter expression (e.g., GLUT-1), leading to the hypothesis that hypoxic regions should exhibit high ¹⁸F-FDG uptake.
Numerous studies have confirmed a strong spatial co-localization between Pimonidazole-positive (hypoxic) regions and areas of high ¹⁸F-FDG accumulation in xenograft models of colorectal, breast, and non-small cell lung cancer. nih.govnih.govscirp.orgsnmjournals.org These regions of co-localization also tend to exhibit low blood perfusion and low cellular proliferation. nih.govnih.govscirp.org In human glioma xenografts, areas of high Pimonidazole binding and high ¹⁸F-FDG uptake were observed to superimpose well, suggesting a positive relationship between hypoxia and increased glucose metabolism in that model. spandidos-publications.comnih.gov
However, the concordance is not universal. Mismatches can occur where ¹⁸F-FDG uptake is high in well-oxygenated areas or low in some hypoxic regions. nih.gov This is often attributed to the "Warburg effect," or aerobic glycolysis, where cancer cells exhibit high glucose uptake irrespective of oxygen availability. Furthermore, necrotic regions within tumors show low uptake of both Pimonidazole and ¹⁸F-FDG. nih.gov Therefore, while a strong link exists, ¹⁸F-FDG uptake is not exclusively a marker for hypoxia, and Pimonidazole provides a more specific identification of hypoxic cells.
Table 2: Concordance Between Pimonidazole and ¹⁸F-FDG in Research Models
| Tumor Model | Concordance Finding | Reference |
| Colorectal, Breast, Lung Cancer Xenografts | Strong spatial co-localization between high Pimonidazole binding and high ¹⁸F-FDG uptake. | nih.govnih.govscirp.orgsnmjournals.org |
| Human Glioma Xenografts | Good positive correlation; areas of high Pimonidazole staining and high ¹⁸F-FDG uptake superimposed well. | spandidos-publications.comnih.gov |
| General Observation | ¹⁸F-FDG uptake is significantly higher in hypoxic regions than in non-hypoxic tumor tissue. | nih.gov |
| General Observation | Mismatches can occur due to factors like the Warburg effect; ¹⁸F-FDG is not an exclusive marker of hypoxia. | nih.gov |
Pimonidazole S Derivatives and Advanced Probe Development
Radiolabeled Pimonidazole (B1677889) for Research Imaging
The development of radiolabeled derivatives of Pimonidazole has been a significant area of research, aiming to enable non-invasive imaging of hypoxic tissues using techniques like Positron Emission Tomography (PET).
Synthesis and Characterization of [18F]FPIMO and Isomers
The synthesis of an 18F-labeled pimonidazole derivative, [18F]FPIMO, has been undertaken to explore its potential as a PET imaging agent for tumor hypoxia. tandfonline.comresearchgate.netnih.gov The radiosynthesis process involves the fluorination of a tosylated precursor, specifically 1-[2-O-tosyl-3-(2-nitroimidazole-1-yl)-propyl]-piperidine. researchgate.netnih.gov An interesting outcome of this synthesis is the spontaneous formation of two distinct, interchangeable isomers, which have been designated as isomer "5" and isomer "6". tandfonline.comresearchgate.netnih.govtandfonline.com These isomers were successfully separated and studied independently to assess their individual properties and potential for hypoxia imaging. nih.govtandfonline.com The radiochemical purity of the synthesized [18F]FPIMO was reported to be between 91% and 100%. tandfonline.comresearchgate.netnih.gov
Evaluation of Hypoxia-Driven Retention in Preclinical Models
The efficacy of [18F]FPIMO isomers in selectively accumulating in hypoxic regions has been evaluated in various preclinical models. In vitro studies demonstrated that the retention of [18F]FPIMO is strongly driven by hypoxic conditions. tandfonline.comresearchgate.netnih.govtandfonline.com Isomer "5" showed particularly promising results, exhibiting impressive anoxic-to-oxic retention ratios. researchgate.netnih.govtandfonline.com For instance, after a three-hour incubation period, isomer "5" achieved anoxic-to-oxic retention ratios of 36 in FaDuDD cells and a remarkable 102 in SiHa cells. tandfonline.comresearchgate.netnih.govtandfonline.com These ratios were comparable to or even surpassed those of the well-established hypoxia tracer [18F]FAZA under the same conditions. tandfonline.comresearchgate.netnih.govtandfonline.com
In vivo studies in tumor-bearing mice also confirmed the accumulation of [18F]FPIMO in tumors, with tumor levels being two to six times higher than in the surrounding muscle tissue three hours after administration. tandfonline.comresearchgate.netnih.govtandfonline.com Furthermore, autoradiography has shown that the intra-tumoral distribution of [18F]FPIMO aligns with the distribution of unlabeled pimonidazole as detected by immunohistochemistry, confirming that the radiotracer localizes to hypoxic tumor areas. nih.govtandfonline.com However, despite its hypoxia-selectivity, [18F]FPIMO was found to be rapidly metabolized, with significant accumulation in the liver and kidneys, which could compromise its utility for PET imaging compared to other tracers like [18F]FAZA. researchgate.netnih.govtandfonline.com
Table 1: In Vitro Anoxic-to-Oxic Retention Ratios of [18F]FPIMO Isomer "5"
| Cell Line | Anoxic-to-Oxic Retention Ratio (3-hour incubation) |
|---|---|
| FaDuDD | 36 |
| SiHa | 102 |
Data sourced from multiple studies. tandfonline.comresearchgate.netnih.govtandfonline.com
Fluorescent Conjugates for Advanced Microscopy
To overcome the limitations of antibody-based detection of pimonidazole adducts, which can be time-consuming and prone to high background signals, fluorescently labeled pimonidazole derivatives have been developed for direct visualization of hypoxia in advanced microscopy applications. researchgate.net
Design and Application of HYPOX-1 and HYPOX-2
A key strategy in developing fluorescent hypoxia probes has been the conjugation of pimonidazole to fluorescent dyes. acs.org This led to the creation of HYPOX-1 and HYPOX-2, two hypoxia-sensitive imaging agents. acs.org HYPOX-2 is a conjugate of pimonidazole and a fluorescent dye, while HYPOX-1 is a similar conjugate based on a 2-nitroimidazole (B3424786) core. acs.org The underlying principle of these probes is that the nitro group of the imidazole (B134444) moiety is bioreduced in hypoxic conditions (pO₂ < 10 mmHg), leading to the formation of reactive intermediates that bind to intracellular proteins, thus trapping the fluorescent probe within the hypoxic cell. acs.org
These probes have been successfully applied in cell culture models to detect hypoxia, demonstrating high signal-to-noise ratios. acs.org
In vitro and Ex vivo Imaging in Retinal Models
The utility of HYPOX-1 and HYPOX-2 has been specifically evaluated in the context of retinal diseases, where hypoxia is a known pathological factor. acs.orgnih.gov In vitro studies using retinal cell lines (R28) and primary human Müller cells showed that these probes are selectively retained in hypoxic cells. acs.org For example, at a concentration of 100 µM, HYPOX-2 exhibited a 4.4-fold higher fluorescence emission in hypoxic R28 cells compared to normoxic cells. acs.org The signal enhancement was even more pronounced in human Müller cells, where HYPOX-2 showed an 11-fold increase in the hypoxic/normoxic fluorescence intensity ratio. acs.org Notably, HYPOX-2 was effective even at a lower concentration of 10 µM in human Müller cells, yielding a 32-fold greater fluorescence intensity in hypoxic cells. acs.org
Ex vivo imaging in a mouse model of oxygen-induced retinopathy (OIR), which creates hypoxic regions in the retina, further validated the efficacy of these probes. acs.orgnih.gov Intravitreal administration of HYPOX-1 and HYPOX-2 resulted in their accumulation in the hypoxic, avascular areas of the retina, which was confirmed by co-localization with pimonidazole adducts detected via immunohistochemistry. acs.orgnih.gov
Table 2: Performance of HYPOX Fluorescent Probes in Retinal Cell Models
| Probe | Cell Type | Concentration | Hypoxic vs. Normoxic Fluorescence Increase |
|---|---|---|---|
| HYPOX-1 | R28 | 100 µM | 2.7-fold |
| HYPOX-2 | R28 | 100 µM | 4.4-fold |
| HYPOX-1 | Human Müller | 50 µM | 5-fold |
| HYPOX-2 | Human Müller | 50 µM | 11-fold |
| HYPOX-2 | Human Müller | 10 µM | 32-fold |
Data sourced from a study on molecular probes for imaging retinal hypoxia. acs.org
Structural Modifications for Enhanced Detection Sensitivity and Specificity
Ongoing research focuses on modifying the structure of pimonidazole to create probes with improved characteristics for hypoxia detection, such as enhanced stability, better tumor-to-background ratios, and alternative detection mechanisms. researchgate.netresearchgate.net
One innovative approach involves the development of a pimonidazole-alkyne conjugate, named Pimo-yne. researchgate.net This design leverages the small size of the alkyne tag, which is less likely to alter the biodistribution and reactivity of the pimonidazole core compared to bulky fluorophores. researchgate.net The detection of Pimo-yne is achieved through a highly specific and efficient Cu-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-tagged fluorescent dye. researchgate.net This method has been shown to successfully visualize hypoxic regions in tumor tissue sections with reduced background signals compared to traditional immunohistochemistry. researchgate.net
Other structural modifications have focused on creating pimonidazole-fluorophore conjugates with improved in vivo properties. For instance, linking pimonidazole to dyes like FITC or RITC via thiourea (B124793) bonds has produced derivatives that show significantly higher uptake in hypoxic cells compared to normoxic cells in vitro. koreascience.kr In vivo experiments with these conjugates in xenografted mice demonstrated strong fluorescence in hypoxic tumor tissues that correlated well with pimonidazole distribution, suggesting they are promising optical imaging probes. koreascience.kr Further research has explored linking pimonidazole to different fluorophores and incorporating linkers, such as a PEG-sulfonyl linker, which has been shown to improve the tumor-to-muscle uptake ratio compared to other linkers and the established PET tracer [18F]-FMISO. nih.gov These structural modifications aim to fine-tune the pharmacokinetic properties of pimonidazole-based probes to achieve more sensitive and specific detection of hypoxia in vivo. nih.gov
Research Gaps and Future Directions for Pimonidazole S Studies
Elucidating Undiscovered Metabolic Pathways
The foundational mechanism of Pimonidazole (B1677889) as a hypoxia marker is its reductive metabolism. In cells with a partial oxygen pressure (pO2) below 10 mmHg, the nitro group of the imidazole (B134444) ring is reduced, forming reactive intermediates that bind to thiol-containing molecules such as proteins, peptides, and amino acids. frontiersin.orgacs.org This process effectively traps the molecule's metabolites within hypoxic cells.
However, the complete metabolic fate of Pimonidazole is not fully understood. Recent studies using advanced analytical techniques have begun to shed light on specific metabolic products. Imaging mass spectrometry (IMS) has been instrumental in identifying that Pimonidazole is metabolized to a glutathione (B108866) conjugate of its reduced form, amino-pimonidazole, within the hypoxic regions of tumors. plos.org Intriguingly, the distribution of this glutathione conjugate shows a strong correlation with the hypoxic areas identified by traditional antibody-based staining methods. plos.org This suggests that conjugation with glutathione is a significant metabolic pathway for Pimonidazole in hypoxic tissues.
Despite this progress, a significant research gap remains in understanding why glutathione conjugation is specifically promoted under hypoxic conditions. plos.org The precise enzymatic processes and regulatory mechanisms that facilitate this reaction are yet to be elucidated. Furthermore, while the formation of adducts with macromolecules and glutathione conjugation are the most prominent known pathways, other minor or alternative metabolic routes may exist and warrant investigation. Characterizing these undiscovered pathways could provide a more nuanced understanding of Pimonidazole's behavior in vivo and potentially reveal new biomarkers or therapeutic targets associated with cellular metabolism in hypoxia.
| Metabolite/Adduct | Description | Significance | Key Findings |
| Pimonidazole-protein adducts | Covalent bonds formed between reduced Pimonidazole and thiol groups on proteins and peptides. | The basis for standard immunohistochemical (IHC) detection of hypoxia. medchemexpress.com | Forms in viable cells with pO2 < 10 mmHg; adducts are stable and can be detected with specific monoclonal antibodies. frontiersin.org |
| Glutathione conjugate of amino-pimonidazole | A low-molecular-weight metabolite formed by the conjugation of reduced Pimonidazole (amino-pimonidazole) with glutathione (GSH). | A major metabolite whose localization corresponds directly with hypoxic regions. plos.org | Identified using imaging mass spectrometry (IMS); its formation implies a specific metabolic process in hypoxic cells, though the mechanism is not fully known. plos.org |
| Other reductive metabolites | Intermediate products of the nitro-reduction pathway. | May contribute to the overall signal and cellular response. | Several species that are part of the reductive pathway have been identified via LC-MS, distinct from the parent compound. amolf.nl |
A summary of known and investigated metabolic products of Pimonidazole.
Development of Novel Detection Strategies
The standard and most established method for detecting Pimonidazole adducts is immunohistochemistry (IHC) or immunofluorescence (IF) using a specific monoclonal antibody. medchemexpress.comhypoxyprobe.com This technique is robust and allows for the visualization of hypoxic cells within tissue sections. However, IHC/IF can be semi-quantitative and requires tissue fixation, sectioning, and antibody labeling protocols. nih.gov The pursuit of more quantitative, sensitive, and versatile detection methods represents a major direction for future research.
One of the most promising novel strategies is Mass Spectrometry Imaging (MSI) . MSI techniques, such as MALDI-MSI, allow for the direct, label-free detection of molecules in tissue sections based on their mass-to-charge ratio. researchgate.net Studies have successfully used MSI to image a reductively activated Pimonidazole metabolite, confirming its localization to hypoxic regions without the need for an antibody. acs.orgamolf.nl This approach not only validates IHC findings but also allows for the simultaneous imaging of other small molecules and lipids, providing a richer, multiplexed view of the hypoxic microenvironment. amolf.nlresearchgate.net
Another innovative direction is the development of Pimonidazole-based fluorescent probes . These strategies involve conjugating Pimonidazole to a fluorescent dye. acs.org For example, HYPOX-2, a conjugate of Pimonidazole and a fluorescein (B123965) isothiocyanate (FITC) dye, has been developed to detect hypoxic cells in models of retinal disease. acs.org These probes are designed to accumulate in hypoxic cells similarly to the parent molecule but can be visualized directly via fluorescence microscopy, eliminating the need for the multi-step antibody staining process. nih.gov A related approach uses click chemistry, where a Pimonidazole-alkyne conjugate (Pimo-yne) is administered and later detected by an azide-tagged fluorescent dye, offering high sensitivity and low background signal. researchgate.net
Future research will likely focus on refining these novel strategies to improve their sensitivity, spatial resolution, and applicability for in vivo imaging. The development of PET imaging agents based on the Pimonidazole structure, such as [¹⁸F]FPIMO, is also an active area of investigation, aiming to provide non-invasive, 3D visualization of tumor hypoxia in living subjects. tandfonline.com
| Detection Strategy | Principle | Advantages | Research Gaps/Future Directions |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Uses a monoclonal antibody to detect Pimonidazole adducts on fixed tissue sections. hypoxyprobe.com | Well-established, high-resolution visualization of hypoxic cells at a subcellular level. frontiersin.org | Semi-quantitative; requires tissue processing and antibody labeling; potential for cross-reactivity. nih.govresearchgate.net |
| Mass Spectrometry Imaging (MSI) | Label-free detection of Pimonidazole and its metabolites (e.g., glutathione conjugate) based on mass-to-charge ratio directly from tissue. plos.orgamolf.nl | Highly specific; no antibody needed; allows for multiplexed imaging of other metabolites and lipids simultaneously. amolf.nlresearchgate.net | Further validation needed across different tissue types; improving spatial resolution and quantification. |
| Fluorescent Probes (e.g., HYPOX-2, Pimo-yne) | Pimonidazole is chemically conjugated to a fluorescent dye or a click-chemistry handle for direct detection. acs.orgresearchgate.net | Bypasses the need for antibody staining; potential for higher throughput and reduced background. nih.govresearchgate.net | Optimizing pharmacokinetic properties; developing probes for in vivo imaging; testing in a wider range of models. |
| Positron Emission Tomography (PET) Imaging | Pimonidazole is labeled with a positron-emitting isotope (e.g., ¹⁸F) for non-invasive in vivo imaging. tandfonline.com | Non-invasive; provides 3D, whole-body assessment of hypoxia; allows for repeated measurements over time. | Current tracers show high retention but also high background, requiring further chemical optimization for better imaging contrast. tandfonline.com |
A comparison of current and emerging strategies for the detection of Pimonidazole.
Expanding Applications in Diverse Preclinical Disease Models
Pimonidazole's primary application has been in preclinical oncology, where it is used extensively to study tumor hypoxia and its relationship to cancer progression, treatment resistance, and the efficacy of hypoxia-activated prodrugs. researchgate.netaacrjournals.org It has been employed in a vast array of cancer models, including glioblastoma, pancreatic cancer, breast cancer, prostate cancer, and head and neck cancers. frontiersin.orgamolf.nlspandidos-publications.comaacrjournals.orgiiarjournals.org In these models, Pimonidazole staining serves as a critical biomarker for assessing the hypoxic fraction of a tumor, which often correlates with treatment outcomes. aacrjournals.orgaacrjournals.org
A significant future direction is the expansion of Pimonidazole's use into a wider range of non-cancer disease models where hypoxia is a key pathophysiological component. Emerging research has already demonstrated its utility in these new contexts. For instance, Pimonidazole has been used to identify and map hypoxic zones in animal models of retinal vascular diseases , such as proliferative retinopathy, providing insights into the role of oxygen deprivation in neovascularization. acs.orghypoxyprobe.com
Furthermore, studies have applied Pimonidazole to investigate the bone marrow microenvironment in models of hematologic malignancies like acute lymphoblastic leukemia (ALL). frontiersin.org These investigations revealed that the bone marrow becomes progressively hypoxic during leukemia development, and that targeting metabolic pathways could reverse this hypoxia. frontiersin.org Another novel application is in studying tissue remodeling and the effects of therapies that modulate blood flow and oxygenation, such as using Pimonidazole to assess changes in tumor hypoxia following treatment with anti-angiogenic agents. mdpi.com
Future studies should continue to explore the utility of Pimonidazole in other preclinical models of ischemic and inflammatory diseases, such as stroke, myocardial infarction, chronic kidney disease, and inflammatory bowel disease, where hypoxia is known to play a critical role. Applying this robust hypoxia marker in these diverse fields could uncover new disease mechanisms and provide a reliable tool for evaluating the efficacy of novel therapeutic interventions that target hypoxic pathways.
| Disease Area | Preclinical Model Examples | Research Application | References |
| Oncology | Human tumor xenografts (glioma, breast, pancreatic, prostate, head and neck) in mice. | To quantify the hypoxic fraction of tumors; to correlate hypoxia with treatment resistance and aggressiveness; to evaluate hypoxia-activated prodrugs. | frontiersin.orgamolf.nlaacrjournals.orgspandidos-publications.comaacrjournals.org |
| Ophthalmology | Mouse models of proliferative retinopathy. | To detect and map hypoxic areas in the retina, linking oxygen deprivation to pathological neovascularization. | acs.orghypoxyprobe.com |
| Hematology | Syngeneic mouse models of acute lymphoblastic leukemia (ALL). | To visualize and quantify hypoxia in the bone marrow microenvironment during leukemia progression and in response to metabolic inhibitors. | frontiersin.org |
| Angiogenesis Research | Chicken Chorioallantoic Membrane (CAM) xenograft models. | To assess how modulators of angiogenesis (e.g., sorafenib (B1663141), VEGF) alter the formation of hypoxic zones within tumors. | mdpi.com |
| Cryoablation Research | Murine prostate cancer model. | To study the morphology of hypoxia following cryoablation and its relationship to necrosis and microvessel density. | hypoxyprobe.com |
A summary of established and expanding applications of Pimonidazole in various preclinical disease models.
Q & A
Basic: What protocols ensure proper handling and storage of pimonidazole to maintain experimental integrity in hypoxia studies?
Answer:
Pimonidazole should be handled in well-ventilated areas to avoid inhalation of dust or aerosols. Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Store in a cool, dry environment away from heat, moisture, and incompatible materials (e.g., strong acids/oxidizers). Stability is compromised under humid conditions, which may alter its binding efficiency in hypoxia assays .
Basic: What are the standardized methods for detecting hypoxia using pimonidazole in preclinical tumor models?
Answer:
Administer pimonidazole intravenously at 60–100 mg/kg (rodent models) and allow 60–90 minutes for hypoxic binding. Excise tumor tissue, fix in formalin, and perform immunofluorescence or immunohistochemistry using monoclonal antibodies specific to pimonidazole adducts (e.g., Hypoxyprobe-1). Include normoxic controls (95% air, 5% CO₂) to validate hypoxia-specific binding .
Advanced: How can researchers resolve discrepancies between pimonidazole staining and other hypoxia markers (e.g., [⁶⁴Cu]ATSM) in tumor models?
Answer:
Temporal and spatial factors influence marker correlation. For example, [⁶⁴Cu]ATSM requires longer retention times (24 hours vs. 1 hour) to align with pimonidazole due to perfusion limitations in hypoxic regions. Use Pearson correlation analysis to quantify spatial overlap and Mann-Whitney U tests to compare hypoxia subgroups (e.g., pO₂ <10 mmHg vs. >10 mmHg). Ensure imaging timepoints align with pharmacokinetic profiles of each marker .
Advanced: What statistical approaches validate hypoxia data derived from pimonidazole studies?
Answer:
- Pearson correlation to assess relationships between pimonidazole staining and oxygen partial pressure (pO₂) or metabolic markers (e.g., [¹⁸F]FDG uptake).
- Mann-Whitney U test to compare flow-metabolism ratios between hypoxic and non-hypoxic subgroups.
- ANOVA for multi-group comparisons (e.g., varying oxygen concentrations). Ensure p<0.05 significance and report confidence intervals .
Basic: What experimental controls are critical for validating pimonidazole-based hypoxia assays?
Answer:
- Normoxic controls : Incubate cells/tissues under 95% air/5% CO₂ to confirm hypoxia-specific binding.
- Negative controls : Omit primary antibody in immunofluorescence to rule out nonspecific staining.
- Flow cytometry : Validate pimonidazole binding under controlled hypoxic conditions (e.g., 0.1% O₂) .
Advanced: How can pimonidazole-derived hypoxia data be integrated with transcriptomic profiles in cancer studies?
Answer:
Correlate pimonidazole staining scores with RNA-seq or microarray data to identify hypoxia-regulated gene signatures. For example, a 32-gene signature (proliferation, DNA repair, hypoxia pathways) was prognostic in prostate cancer. Use bioinformatics tools (e.g., Gene Ontology enrichment) to link hypoxia markers to functional pathways .
Basic: How is pimonidazole dosage optimized for different preclinical models?
Answer:
Dosage is based on species-specific pharmacokinetics and toxicity thresholds. For rodents, 60–100 mg/kg is standard, derived from prior radiosensitizer trials. In humans, doses ≤0.5 g/m² are safe, with CNS toxicity (disorientation) as the dose-limiting factor. Adjust based on body surface area and renal clearance rates .
Advanced: What are common pitfalls in experimental design when using pimonidazole as a hypoxia marker?
Answer:
- Timing : Delayed tissue fixation (>1 hour post-excision) may degrade adducts.
- Perfusion bias : Poor vascularization reduces pimonidazole delivery; co-administer perfusion markers (e.g., Hoechst-33342).
- Antibody validation : Ensure antibodies (e.g., Hypoxyprobe-1) are tested for cross-reactivity with non-hypoxic tissues .
Advanced: How does oxygen concentration quantitatively affect pimonidazole binding in vitro?
Answer:
Pimonidazole binding is inversely proportional to oxygen levels. ELISA data show binding increases from ~2 nmol/g protein at 12 ppm O₂ (normoxia) to ~12 nmol/g at 0.5 ppm O₂ (severe hypoxia). Calibrate assays using gas mixtures (e.g., 0.1–5% O₂) and validate with Clark electrode pO₂ measurements .
Advanced: What methodologies enhance the specificity of pimonidazole-based hypoxia detection in heterogeneous tissues?
Answer:
- Multi-modal imaging : Combine pimonidazole immunofluorescence with [¹⁸F]FMISO PET to resolve spatial heterogeneity.
- Digital pathology : Use software (e.g., HALO®) to quantify staining intensity and correlate with histopathological zones.
- Co-staining : Pair with markers like CA-IX or GLUT-1 to distinguish chronic vs. acute hypoxia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
